5-Bromothiazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCPFNVIPHVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650119 | |
| Record name | 5-Bromo-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-44-4 | |
| Record name | 5-Bromo-2-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-thiazole-2-carbaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromothiazole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothiazole-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing a reactive aldehyde group, a nucleophilic thiazole ring, and a synthetically adaptable carbon-bromine bond, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is typically a pale yellow to brown solid.[1] While comprehensive experimental data on its physical properties is limited, its fundamental characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNOS | [2][3][4][][6] |
| Molecular Weight | 192.03 g/mol | [3][4][] |
| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde | [2] |
| CAS Number | 933752-44-4 | [2][3] |
| Appearance | Pale yellow to brown solid | [1] |
| Boiling Point (Predicted) | 288.1±32.0 °C | [7] |
| Solubility | Soluble in organic solvents | [1] |
Computed Properties (for reference):
| Property | Value | Source |
| XLogP3 | 1.8 | [2][6] |
| Topological Polar Surface Area | 58.2 Ų | [2][6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [6] |
| Exact Mass | 190.90405 Da | [2] |
Spectroscopic Data
-
¹H NMR: A singlet for the aldehydic proton is expected to appear in the downfield region (δ 9-10 ppm). A singlet for the proton on the thiazole ring would also be present.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde (δ 180-190 ppm) and the carbons of the thiazole ring.
-
FT-IR: A strong absorption band corresponding to the C=O stretching of the aldehyde group would be prominent around 1700 cm⁻¹. Other bands would correspond to the C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, its synthesis can be conceptually designed based on established methodologies for the preparation of similar thiazole derivatives.
A plausible synthetic pathway could involve the bromination of a suitable thiazole precursor followed by the introduction of the formyl group. For instance, starting from 2-aminothiazole, a bromination step could yield 2-amino-5-bromothiazole. Subsequent diazotization and formylation reactions could then lead to the desired product. The reactivity of the aldehyde group allows for various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases or other derivatives. The bromine atom can be substituted through various cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position of the thiazole ring.
Logical Synthesis Workflow:
References
- 1. CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde [cymitquimica.com]
- 2. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]
- 4. acgpubs.org [acgpubs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Bromothiazole-2-carbaldehyde (CAS No. 933752-44-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromothiazole-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety and handling information, and established experimental protocols for its synthesis and common reactions. A significant focus is placed on its application in the development of kinase inhibitors, with a representative synthetic workflow and a conceptual signaling pathway illustrated. This guide is intended to be a valuable resource for researchers utilizing this compound in drug discovery and development.
Introduction
This compound, with the CAS number 933752-44-4, is a substituted thiazole derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structure, featuring a reactive aldehyde group and a bromine atom on the thiazole ring, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1][2] The thiazole moiety itself is a well-recognized pharmacophore present in numerous approved drugs, known for its diverse biological activities.[3] This guide aims to provide a detailed technical resource for professionals working with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 933752-44-4 | [1][2][4][][][7] |
| Molecular Formula | C4H2BrNOS | [2][4][][7] |
| Molecular Weight | 192.03 g/mol | [][7] |
| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde | [4][7] |
| Synonyms | 5-bromo-2-thiazolecarboxaldehyde, 5-bromo-2-formylthiazole | [1][4] |
| Appearance | Pale yellow to brown solid | [1] |
| Purity | Typically ≥97% | [][7] |
| Solubility | Soluble in organic solvents | [1] |
| InChI Key | DYDCPFNVIPHVKC-UHFFFAOYSA-N | [] |
| SMILES | O=CC1=NC=C(Br)S1 | [7] |
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[7]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with skin, wash with plenty of water.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
Experimental Protocols
Synthesis of this compound
Reaction Scheme: 2,5-Dibromothiazole + n-BuLi → 5-Bromo-2-lithiothiazole 5-Bromo-2-lithiothiazole + DMF → this compound
General Procedure (Hypothetical):
-
Preparation: A solution of 2,5-dibromothiazole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time to allow for the halogen-metal exchange to occur.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture. The mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Common Reactions of this compound
The aldehyde functional group of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate.
Reductive amination is a widely used method to form amines from aldehydes or ketones.[9]
General Protocol:
-
Iminium Ion Formation: this compound (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the formation of the iminium ion intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 equivalents), is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[10]
General Protocol:
-
Ylide Formation: A phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-BuLi, potassium tert-butoxide) is added to generate the phosphorus ylide.
-
Reaction with Aldehyde: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography.
Applications in Drug Discovery and Development
The thiazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors.[3][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[12]
Role in Kinase Inhibitor Synthesis
This compound can be elaborated through multi-step synthetic sequences to generate complex heterocyclic systems that can effectively target the ATP-binding site of kinases. The aldehyde group provides a handle for building out one part of the molecule, while the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce diverse substituents that can enhance binding affinity and selectivity for the target kinase.[13]
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
The following diagram illustrates a typical experimental workflow for the synthesis of a more complex intermediate from this compound, which could then be used in the final steps of synthesizing a kinase inhibitor.
Conceptual Signaling Pathway: Kinase Inhibition
The diagram below provides a simplified, conceptual representation of how a kinase inhibitor derived from this compound might function within a cellular signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, handling, and synthetic utility, offering a foundation for its effective use in research and development. The provided experimental workflows and conceptual diagrams serve to illustrate its practical application in the synthesis of potential therapeutic agents.
References
- 1. CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Molecular Weight of 5-Bromothiazole-2-carbaldehyde
This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 5-Bromothiazole-2-carbaldehyde, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Molecular Formula | C4H2BrNOS[1][] |
| Molecular Weight | 192.04 g/mol [1][3] |
| Exact Mass | 190.90405 Da[1][3] |
| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde[] |
| CAS Number | 933752-44-4[4] |
| InChI Key | DYDCPFNVIPHVKC-UHFFFAOYSA-N[1][] |
Methodology for Molecular Weight Determination
The molecular weight of a compound such as this compound is a critical parameter, typically determined through one of two primary methods:
-
Calculation from Molecular Formula: The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C4H2BrNOS). Using the standard atomic weights of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur, the molecular weight is determined to be approximately 192.04 g/mol .[1][3] This value represents the weighted average of the masses of the different isotopes of each element.
-
Mass Spectrometry: This experimental technique provides the exact mass of the molecule by measuring the mass-to-charge ratio of its ions. For this compound, the exact mass is 190.90405 Da.[1][3] This value corresponds to the mass of the most abundant isotope of each element in the molecule. The difference between the molecular weight and the exact mass arises from the presence of natural isotopes.
Logical Relationship of Elemental Composition to Molecular Weight
The following diagram illustrates the hierarchical contribution of each element's atomic mass to the overall molecular weight of this compound.
References
Spectroscopic Profile of 5-Bromothiazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromothiazole-2-carbaldehyde. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and Properties
This compound is a halogenated thiazole derivative with the molecular formula C₄H₂BrNOS.[1] Its structure, featuring a bromine atom at the 5-position and an aldehyde group at the 2-position of the thiazole ring, makes it a valuable building block in medicinal chemistry and materials science.
Molecular Weight: 192.03 g/mol Exact Mass: 190.90405 Da[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide key insights into its chemical environment.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the presence and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.91 | s | 1H | Aldehyde proton (-CHO) |
| 8.53 | s | 1H | Thiazole proton (H-4) |
Spectra recorded on a 400 MHz instrument in DMSO-d6.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 183.9 | Aldehyde carbon (C=O) |
| 164.5 | Thiazole carbon (C-2) |
| 150.3 | Thiazole carbon (C-4) |
| 121.2 | Thiazole carbon (C-5) |
Spectra recorded on a 101 MHz instrument in DMSO-d6.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850-2750 | Medium | C-H stretch of the aldehyde |
| ~1700-1680 | Strong | C=O stretch of the aromatic aldehyde |
| ~1550-1450 | Medium to Strong | C=C and C=N stretching of the thiazole ring |
| ~800-700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.
Expected Molecular Ion Peak: The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.
-
[M]⁺: m/z ≈ 191
-
[M+2]⁺: m/z ≈ 193
Expected Fragmentation: Common fragmentation patterns for aldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29). The thiazole ring is relatively stable and may remain intact as a major fragment.
Experimental Protocols
While the specific experimental protocols for the cited data were not detailed in the available resources, the following are general methodologies for obtaining such spectroscopic data.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as DMSO-d6. The ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromothiazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its aldehyde group dictates its utility as a precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical behavior of the aldehyde functionality in this compound, detailing its participation in key organic transformations. This document summarizes reaction protocols, presents quantitative data, and offers visual representations of reaction pathways and experimental workflows to serve as a practical resource for researchers in drug discovery and organic synthesis.
Introduction
The thiazole moiety is a prominent scaffold in numerous biologically active compounds. The presence of a bromine atom and an aldehyde group on the thiazole ring in this compound offers two distinct points for chemical modification, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. The electrophilic nature of the aldehyde carbon, influenced by the electron-withdrawing properties of the thiazole ring, governs its reactivity towards nucleophiles. This guide focuses on the principal reactions of this aldehyde group, providing insights into its synthetic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 933752-44-4 |
| Molecular Formula | C₄H₂BrNOS |
| Molecular Weight | 192.04 g/mol |
| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde |
| Appearance | Solid |
| Topological Polar Surface Area | 58.2 Ų |
| Hydrogen Bond Donor Count | 0 |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a key functional handle for a variety of chemical transformations, including nucleophilic additions and condensation reactions. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.
Caption: General mechanism of nucleophilic addition to the aldehyde.
The aldehyde group can be readily reduced to a primary alcohol, 5-bromo-2-(hydroxymethyl)thiazole, using common reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride [1]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Reduction of 2-Formylthiazole Derivatives
| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| 2-Formylthiazole | NaBH₄ | Methanol | 2-(Hydroxymethyl)thiazole | >95 | Generic |
Condensation Reactions
Condensation reactions involving the aldehyde group are pivotal for carbon-carbon and carbon-nitrogen bond formation.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[2]
Caption: Experimental workflow for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [3]
-
To a solution of this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a weak base (e.g., piperidine or DABCO).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Filter the solid product, wash with a cold solvent, and dry under vacuum.
-
If necessary, purify the product further by recrystallization or column chromatography.
Table 3: Knoevenagel Condensation of Heterocyclic Aldehydes with Malononitrile
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Thiophene-2-carboxaldehyde | Various | Various | Varies | Good to Excellent | [3] |
| Furfural | GaCl₃ | Solvent-free | 2 min | 98 | [4] |
Note: While specific data for this compound is limited, high yields are anticipated under optimized conditions.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[5]
Experimental Protocol: Wittig Reaction with a Phosphonium Ylide [6]
-
Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution at an appropriate temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Table 4: Wittig Reaction of Heterocyclic Aldehydes
| Aldehyde | Ylide | Base | Solvent | Product | Yield (%) | Reference |
| 2-Methoxy-1,3-thiazole-4-carbaldehyde | Ph₃P=CH₂ | n-BuLi | THF | 4-Vinyl-2-methoxy-1,3-thiazole | Good | [6] |
The reaction of this compound with primary amines yields imines, also known as Schiff bases, which are valuable intermediates in organic synthesis and possess a wide range of biological activities.[7][8]
Caption: Mechanism of imine formation from an aldehyde and a primary amine.
Experimental Protocol: Synthesis of a Schiff Base [8]
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of an acid (e.g., acetic acid) to the mixture.
-
Stir the reaction at room temperature or under reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the Schiff base to crystallize.
-
Collect the product by filtration, wash with a cold solvent, and dry. Recrystallization can be performed for further purification if necessary.
Table 5: Synthesis of Schiff Bases from Bromo-substituted Aldehydes
| Aldehyde | Amine | Solvent | Product | Yield (%) | Reference |
| 5-Bromosalicylaldehyde | 2-Aminobenzothiazole | Ethanol | 5-Bromo-2-hydroxybenzylidene-2-aminobenzothiazole | Good | [8] |
| 5-Bromo-2-thiophene carboxaldehyde | 2-Aminothiophenol | - | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | Good | [7] |
Oxidation to Carboxylic Acid
The aldehyde group can be oxidized to a carboxylic acid, 5-bromothiazole-2-carboxylic acid, using various oxidizing agents.
Experimental Protocol: Oxidation with an Oxidizing Agent
-
Dissolve this compound in a suitable solvent.
-
Add the oxidizing agent (e.g., potassium permanganate, chromic acid) under controlled temperature conditions.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture, which typically involves quenching any excess oxidant, followed by extraction and purification of the carboxylic acid product.
Note: Specific, reliable protocols for the direct oxidation of this compound were not found in the searched literature. The choice of oxidant and reaction conditions would need to be carefully selected to avoid unwanted side reactions with the thiazole ring and the bromine substituent.
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of various compounds with potential therapeutic applications. The reactivity of the aldehyde group allows for the introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening. For instance, derivatives of 2-aminothiazoles, which can be synthesized from this aldehyde, have shown a wide range of biological activities.[9]
Conclusion
The aldehyde group of this compound is a versatile and reactive functional group that enables a wide array of chemical transformations. Its participation in nucleophilic additions, condensations, and redox reactions makes it an invaluable precursor in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its utilization in organic synthesis. Further exploration of its reaction scope is warranted to fully exploit its potential in the development of novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Bromine in the Reactivity of 5-Bromothiazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromothiazole-2-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. The strategic placement of a bromine atom at the 5-position of the thiazole ring, coupled with the presence of a carbaldehyde group at the 2-position, imparts a unique reactivity profile to the molecule. This technical guide provides an in-depth analysis of the role of the bromine atom in directing the reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. This document will detail experimental protocols, present quantitative data, and provide visualizations of key reaction pathways to support researchers in the effective utilization of this important synthetic intermediate.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis. The table below summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrNOS | [1][] |
| Molecular Weight | 192.03 g/mol | [] |
| Appearance | Light yellow to yellow solid | [3] |
| CAS Number | 933752-44-4 | [1][][4] |
| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde | [4] |
| SMILES | O=Cc1ncc(Br)s1 | [1] |
| InChI Key | DYDCPFNVIPHVKC-UHFFFAOYSA-N | [4] |
The Influence of the Bromine Atom on Reactivity
The bromine atom at the 5-position of the thiazole ring plays a multifaceted role in governing the reactivity of this compound. Its influence can be understood through the interplay of electronic and steric effects.
Electronic Effects:
The bromine atom is an electron-withdrawing group due to its high electronegativity, exerting a negative inductive effect (-I) on the thiazole ring.[5] This electron withdrawal deactivates the aromatic ring towards electrophilic substitution. However, and more importantly for its synthetic utility, this effect makes the carbon atom to which it is attached (C5) electrophilic and susceptible to nucleophilic attack, a key step in many cross-coupling reactions.[6]
Furthermore, the lone pairs of electrons on the bromine atom can participate in resonance (+M effect), donating electron density back to the thiazole ring.[5] While the inductive effect generally outweighs the resonance effect for halogens, this resonance donation can influence the regioselectivity of certain reactions. The overall result of these electronic effects is an activated C-Br bond that is amenable to oxidative addition in palladium-catalyzed cross-coupling reactions.
Steric Effects:
The presence of the bromine atom at the 5-position can also exert steric hindrance, which can influence the approach of reagents to the adjacent positions on the ring. However, in the context of cross-coupling reactions where the reaction occurs at the C-Br bond, this steric effect is generally minimal and does not significantly impede the approach of the palladium catalyst.
Synthesis of this compound
While various methods for the synthesis of brominated thiazoles exist, a common route to this compound involves the direct bromination of 2-formylthiazole.
Experimental Protocol: Synthesis via Bromination
Materials:
-
2-Formylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 2-formylthiazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Note: This is a generalized protocol and may require optimization for specific scales and conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is the primary site of reactivity in a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. This compound is an excellent substrate for this reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 |
| 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 |
Note: Yields are based on similar reactions and may require optimization for this specific substrate.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to the desired temperature and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties into organic molecules.
Quantitative Data for Sonogashira Coupling:
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~93 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
Note: Yields are based on reactions with 5-bromoindole and provide a good indication for this compound.[8]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Solvent (e.g., DMF)
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature and stir until completion (monitored by TLC).
-
Upon completion, cool the reaction, pour into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Catalytic Cycle of the Sonogashira Reaction:
Caption: A simplified representation of the Sonogashira catalytic cycle.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.
Quantitative Data for Heck Reaction:
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High |
Note: Yields are based on reactions with 5-bromoindole and are indicative for this compound.[9]
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 eq)
-
Solvent (e.g., DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to the specified temperature (conventional heating or microwave irradiation) and monitor by TLC.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Experimental Workflow for the Heck Reaction:
Caption: A generalized experimental workflow for the Heck reaction.
Spectroscopic Data
The characterization of this compound and its reaction products relies on various spectroscopic techniques. Below are the expected spectroscopic data for the title compound.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.01 (s, 1H, -CHO)
-
δ 7.90 (s, 1H, thiazole-H4)
¹³C NMR (DMSO-d₆, 151 MHz):
-
δ 193.0 (CHO)
-
δ 152.7 (C2)
-
δ 148.3 (C4)
-
δ 108.5 (C5)
Note: These are predicted chemical shifts based on similar structures and may vary slightly.[10]
FTIR (KBr, cm⁻¹):
-
~3100-3000 (C-H aromatic stretch)
-
~1680-1660 (C=O aldehyde stretch)
-
~1550-1450 (C=C and C=N ring stretching)
-
~800-700 (C-Br stretch)
Conclusion
The bromine atom in this compound is a key determinant of its chemical reactivity, rendering it an exceptionally useful building block in organic synthesis. Its electron-withdrawing nature activates the C5 position for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. This technical guide has provided a comprehensive overview of the role of bromine in this molecule's reactivity, along with detailed experimental protocols and quantitative data to aid researchers in the strategic design and execution of synthetic routes for the development of novel pharmaceuticals and functional materials. The provided workflows and diagrams offer a clear and concise visual representation of the key transformations discussed.
References
- 1. This compound 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]
- 3. 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4 [chemicalbook.com]
- 4. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Isomers of Bromothiazole Carbaldehyde and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of bromothiazole carbaldehyde, a class of heterocyclic compounds with significant potential in pharmaceutical and materials science research. This document details their chemical and physical properties, experimental protocols for their synthesis and characterization, and their roles in biological pathways, particularly in the context of drug development.
Core Isomers and Their Physicochemical Properties
The positional isomerism of the bromo and carbaldehyde (formyl) groups on the thiazole ring gives rise to several key isomers. The properties of the most common isomers are summarized below.
| Property | 4-Bromo-2-formylthiazole | 2-Bromo-5-formylthiazole | 2-Bromo-4-formylthiazole | 5-Bromo-2-formylthiazole |
| Synonyms | 4-Bromothiazole-2-carbaldehyde | 2-Bromothiazole-5-carboxaldehyde, 2-Bromo-5-formylthiazole | 2-Bromothiazole-4-carboxaldehyde, 2-Bromo-4-formylthiazole | 5-Bromothiazole-2-carboxaldehyde, 5-Bromo-2-formylthiazole |
| CAS Number | 167366-05-4[1][2] | 464192-28-7[3][4] | 5198-80-1[5] | 933752-44-4[6][7][] |
| Molecular Formula | C₄H₂BrNOS[1][2] | C₄H₂BrNOS[3][4] | C₄H₂BrNOS[5] | C₄H₂BrNOS[6][7][] |
| Molecular Weight | 192.03 g/mol [2] | 192.03 g/mol [4] | 192.04 g/mol [5] | 192.03 g/mol [7][] |
| Appearance | Yellow solid[1] | Solid[4] | Light yellow crystalline powder[5] | Yellow solid[9] |
| Melting Point (°C) | 66-70[2][10] | 108-113[2][4] | 126-132 | Not available |
| Purity | ≥ 96%[2] | ≥ 97%[4] | ≥ 95% (HPLC)[5] | ≥ 97%[7] |
| Storage Conditions | 0-8 °C[1] | 2-8 °C[4] | 0-8 °C[5] | 0-8 °C[9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and differentiation of these isomers.
¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectra of all isomers will display a strong characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The exact frequency can be influenced by the electronic effects of the bromine atom and its position on the ring. The C-H stretching vibration of the aldehyde group usually appears as a pair of weak bands in the 2700-2900 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will show complex patterns of absorptions corresponding to the vibrations of the thiazole ring and C-Br bond, which can be used to distinguish between the isomers.[11]
Experimental Protocols
The synthesis of bromothiazole carbaldehydes often involves the formylation of a corresponding bromothiazole precursor. The following is a generalized experimental protocol based on common synthetic methodologies, such as the use of Grignard reagents.[5]
Synthesis of 2-Bromothiazole-5-carbaldehyde (Representative Protocol)
Materials:
-
2,5-Dibromothiazole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous THF. A solution of 2,5-dibromothiazole in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Formylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. N,N-Dimethylformamide (DMF) is then added dropwise, and the reaction mixture is stirred at this temperature for a specified period, followed by stirring at room temperature.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-bromothiazole-5-carbaldehyde.
Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Applications in Drug Development and Biological Pathways
Bromothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14] Their utility stems from their ability to act as versatile intermediates in the synthesis of more complex, biologically active molecules.[1]
Anticancer Activity
Derivatives of bromothiazole carbaldehydes have shown promise as anticancer agents.[12] For instance, 2-bromothiazole-5-carbaldehyde is a reactant in the preparation of thienopyridines that act as potent inhibitors of checkpoint kinase 1 (CHK1), a crucial regulator of the cell cycle.[] Inhibition of CHK1 can lead to cell cycle arrest and apoptosis in cancer cells. The general mechanism involves the modulation of key signaling pathways that control cell proliferation and survival.[3]
Caption: Generalized signaling pathway illustrating the anticancer mechanism of a bromothiazole carbaldehyde derivative through inhibition of CHK1, leading to cell cycle arrest and apoptosis.
Antimicrobial and Anti-inflammatory Applications
These compounds also serve as key intermediates in the synthesis of novel anti-inflammatory and antimicrobial agents.[1] The thiazole ring is a core component of many clinically used drugs, and the presence of the bromo and carbaldehyde functionalities provides synthetic handles for further molecular elaboration to optimize biological activity.[13]
Synthetic and Experimental Workflow
The general workflow for the synthesis, purification, and characterization of a bromothiazole carbaldehyde isomer is depicted below.
Caption: A logical workflow for the synthesis and characterization of bromothiazole carbaldehyde isomers.
Conclusion
The isomers of bromothiazole carbaldehyde represent a class of valuable and versatile building blocks in organic synthesis and medicinal chemistry. Their distinct physicochemical properties and reactive functional groups allow for the generation of diverse molecular libraries for drug discovery and materials science applications. Further research into their specific biological mechanisms of action will continue to unlock their full therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromothiazole-2-carboxaldehyde 96 167366-05-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]
- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromothiazole-2-carbaldehyde Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromothiazole-2-carbaldehyde and its derivatives, focusing on their synthesis, physicochemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.
Introduction
The thiazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] this compound serves as a versatile starting material for the synthesis of a multitude of derivatives, including Schiff bases and hydrazones, which have shown significant potential as antimicrobial and anticancer agents.[3][4][5] The presence of the bromine atom at the 5-position and the aldehyde group at the 2-position provides reactive sites for further molecular modifications, allowing for the generation of diverse chemical libraries for biological screening.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its analogs is crucial for predicting their behavior in biological systems and for guiding the design of new derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| This compound | C4H2BrNOS | 192.04 | 933752-44-4 | XLogP3-AA: 1.8, TPSA: 58.2 Ų, H-Bond Donor Count: 0.[6] |
| Thiazole-2-carbaldehyde | C4H3NOS | 113.14 | 10200-59-6 | XLogP3-AA: 0.7, TPSA: 58.2 Ų, H-Bond Donor Count: 0.[7] |
| Thiazole-5-carbaldehyde | C4H3NOS | 113.14 | 1003-32-3 | A versatile building block in organic synthesis.[8] |
| 5-Fluorothiazole-2-carbaldehyde | C4H2FNOS | 131.13 | 1211542-10-7 | Predicted Boiling Point: 314.9±34.0 °C, Density: 1.655±0.06 g/cm³.[9] |
Synthesis of this compound Derivatives
The aldehyde functionality of this compound is a key feature that allows for the straightforward synthesis of various derivatives, most notably Schiff bases and hydrazones, through condensation reactions.
General Synthesis Workflow
The synthesis of biologically active derivatives from this compound typically follows a structured workflow, from the initial reaction to the final biological evaluation.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-aminobenzothiazole)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 0.01 moles of this compound in 25 mL of absolute ethanol.
-
To this solution, add an equimolar amount (0.01 moles) of the selected primary amine.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol.[10]
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Thiazole-containing compounds are known for their broad-spectrum antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives against various microbial strains.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-Hydrazone-bridged benzothiazole (Cpd 37) | Pseudomonas aeruginosa | 4 | [4] |
| Thiazol-2(3H)-imine (Cpd 2e) | Candida parapsilosis | 1.23 | [11] |
| 2-Aminothiazole sulfonamide (Cpd 8) | - | SOD IC50: 188.27 µM | [12] |
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of thiazole derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (Cpd 38) | Capan-1 (Pancreatic) | 0.6 | [4] |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (Cpd 38) | NCI-H460 (Lung) | 0.9 | [4] |
| Thiazolyl hydrazone (Cpd 7) | HepG2 (Liver) | 316 | [13] |
| Schiff's base of 2-amino benzothiazole (SP16) | HeLa (Cervical) | 2.517 (µg/ml) | [14] |
| Thiazole-coumarin hybrid (2a) | PI3K | 0.174 | [15] |
| Thiazole-coumarin hybrid (6a) | PI3K | 0.131 | [15] |
| Thiazole derivative (3b) | PI3Kα | 0.086 | [1][16] |
| Thiazole derivative (3b) | mTOR | 0.221 | [1][16] |
Signaling Pathways in Cancer
Thiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][15][16][17]
Experimental Protocols for Biological Assays
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well sterile microplates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%).[18]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.[19][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for Antimicrobial Susceptibility Testing (Agar Disk Diffusion)
The Kirby-Bauer disk diffusion method is a standard procedure for determining the susceptibility of bacteria to antimicrobials.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar plates
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Filter paper disks
-
Test compounds (this compound derivatives)
-
Standard antibiotic disks (positive control)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[21][22]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[23]
-
Disk Application: Prepare sterile filter paper disks impregnated with a known concentration of the test compounds. Aseptically place the disks on the inoculated agar surface, ensuring they are firmly in contact with the agar. Also, place a standard antibiotic disk as a positive control.[9]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[22]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this scaffold allows for the creation of diverse libraries of compounds for biological evaluation. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdb.apec.org [pdb.apec.org]
- 10. ijfmr.com [ijfmr.com]
- 11. jocpr.com [jocpr.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 16. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. asm.org [asm.org]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. hardydiagnostics.com [hardydiagnostics.com]
Stability and Storage of 5-Bromothiazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 5-Bromothiazole-2-carbaldehyde (CAS No: 933752-44-4), a key building block in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and development applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Physicochemical Properties and Recommended Storage
This compound is a solid, typically appearing as a light yellow to yellow powder. Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H2BrNOS |
| Molecular Weight | 192.04 g/mol |
| Appearance | Light yellow to yellow solid |
| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon)[1][2] |
To maintain the integrity of this compound, it is imperative to store it under refrigerated conditions (2-8°C) and in an inert atmosphere.[1][2] This minimizes the risk of degradation from atmospheric moisture and oxygen.
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, its chemical structure—an aromatic aldehyde attached to a brominated thiazole ring—suggests susceptibility to several degradation pathways common to these functional groups.
-
Oxidation: The aldehyde functional group is prone to oxidation, which could convert it to the corresponding carboxylic acid. The presence of atmospheric oxygen can facilitate this process.
-
Hydrolysis: Under acidic or basic conditions, the thiazole ring may be susceptible to hydrolysis, potentially leading to ring-opening and the formation of various degradation products.
-
Photodegradation: Thiazole-containing compounds, particularly those with aromatic substituents, can be sensitive to light.[3][4] Exposure to UV or visible light may induce photo-oxygenation, potentially leading to complex rearrangements and degradation of the thiazole moiety.[3][4]
-
Polymerization: Aldehydes, in general, can be prone to polymerization, which would be observed as the formation of precipitates or a change in the physical appearance of the compound.
The following diagram illustrates the logical relationship of potential degradation stressors.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at a controlled temperature (e.g., 105°C) for 48 hours. After exposure, dissolve the solid in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dissolve the samples in the mobile phase for analysis.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control solution (stock solution diluted with the mobile phase).
The following diagram outlines the workflow for the forced degradation study.
Stability-Indicating HPLC Method Development Protocol
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Objective: To develop a robust HPLC method for the quantitative determination of this compound and its degradation products.
Starting Conditions (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a starting point could be 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Optimization Workflow:
-
Initial Chromatographic Run: Inject a solution of unstressed this compound to determine its retention time and peak shape.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Optimization: If co-elution occurs, adjust the following parameters systematically:
-
Mobile Phase Composition: Vary the gradient slope, initial and final percentages of the organic solvent (Acetonitrile). Consider using methanol as an alternative organic modifier.
-
pH of the Aqueous Phase: Adjusting the pH of mobile phase A can significantly alter the retention of ionizable compounds.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, consider other stationary phases (e.g., C8, Phenyl-Hexyl).
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
The following diagram illustrates the logical workflow for developing a stability-indicating HPLC method.
Data Presentation and Interpretation
All quantitative data from the stability studies should be tabulated to facilitate comparison.
Table 2: Example of a Stability Data Summary Table
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 | 60 | 100 | |||
| Base Hydrolysis (0.1 M NaOH) | 24 | 60 | 100 | |||
| Oxidation (3% H₂O₂) | 24 | Room Temp. | 100 | |||
| Thermal | 48 | 105 | 100 | |||
| Photolytic (UV/Vis) | As per ICH Q1B | As per ICH Q1B | 100 |
The percentage degradation is calculated as: % Degradation = [(Initial Assay - Final Assay) / Initial Assay] * 100
The number of degradation products is determined by the number of new peaks observed in the chromatogram of the stressed sample compared to the unstressed control.
Conclusion
While this compound is a stable compound when stored under the recommended conditions of 2-8°C in an inert atmosphere, its chemical structure suggests potential for degradation through oxidation, hydrolysis, and photolysis. This technical guide provides a framework for researchers to systematically evaluate the stability of this compound through forced degradation studies and the development of a stability-indicating HPLC method. The provided protocols are intended as a starting point and should be optimized for the specific laboratory conditions and instrumentation. A thorough understanding of the stability of this compound is essential for its effective use in synthesis and for ensuring the reliability and reproducibility of experimental results.
References
An In-Depth Technical Guide to 5-Bromothiazole-2-carbaldehyde for Researchers and Drug Development Professionals
Introduction: 5-Bromothiazole-2-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom and a formyl (carbaldehyde) group. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The aldehyde group serves as a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the bromine atom allows for the introduction of further complexity through cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its application in the synthesis of biologically active molecules, particularly kinase inhibitors.
Commercial Suppliers and Physicochemical Data
This compound is readily available from a range of commercial chemical suppliers. The compound is typically supplied as a solid, with purity levels suitable for research and development purposes. Below is a summary of key data from various suppliers.
Table 1: Supplier Information for this compound
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| BOC Sciences | 97.0%[1] | 933752-44-4[1] | C4H2BrNOS[1] | 192.03[1] |
| AChemBlock | 97%[2] | 933752-44-4[2] | C4H2BRNOS[2] | 192.03[2] |
| Ambeed, Inc. (via Sigma-Aldrich) | 98% | 933752-44-4[3] | C4H2O1N1Br1S1 | Not Specified |
| AstaTech Inc. (via Neta Scientific) | 95.00%[4] | 933752-44-4[4] | Not Specified | Not Specified |
| ChemShuttle | Not Specified | 933752-44-4[3] | Not Specified | Not Specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde | [1][2][5] |
| Synonyms | 5-bromo-2-thiazolecarboxaldehyde, 5-bromo-2-formylthiazole | [5] |
| Appearance | Solid | [3] |
| Molecular Weight | ~192.04 g/mol | [5] |
| Molecular Formula | C4H2BrNOS | [5] |
| InChI Key | DYDCPFNVIPHVKC-UHFFFAOYSA-N | [1][3][5] |
| SMILES | C1=C(SC(=N1)C=O)Br | [1][5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Table 3: Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[5] |
| H319 | Causes serious eye irritation[5] |
| H335 | May cause respiratory irritation[5] |
Application in the Synthesis of Kinase Inhibitors
Thiazole-containing compounds are a prominent class of kinase inhibitors, with several approved drugs, such as Dasatinib, featuring this heterocyclic core. The thiazole ring can act as a scaffold to orient functional groups for optimal interaction with the ATP-binding pocket of kinases. This compound is an ideal starting material for generating libraries of potential kinase inhibitors. The aldehyde can be used to build a key part of the inhibitor structure, while the bromine atom can be functionalized later in the synthesis via cross-coupling reactions to explore structure-activity relationships (SAR).
This protocol describes a representative two-step synthesis of a thiazole carboxamide, a common core structure in many kinase inhibitors. This process involves an initial oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction.
Step 1: Oxidation of this compound to 5-Bromothiazole-2-carboxylic acid
-
Materials: this compound, potassium permanganate (KMnO4), sodium hydroxide (NaOH), hydrochloric acid (HCl), water, ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (approx. 1.5-2.0 eq) in water.
-
Slowly add the KMnO4 solution to the aldehyde solution at room temperature or while cooling in an ice bath to control the exothermic reaction.
-
Stir the mixture vigorously for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed.
-
Filter the reaction mixture to remove the MnO2 precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromothiazole-2-carboxylic acid.
-
Step 2: Amide Coupling to form N-Aryl-5-bromothiazole-2-carboxamide
-
Materials: 5-Bromothiazole-2-carboxylic acid, a substituted aniline (e.g., 2-chloro-6-methylaniline), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromothiazole-2-carboxylic acid (1.0 eq) and the chosen substituted aniline (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Add the coupling reagent HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-bromothiazole-2-carboxamide.
-
This resulting carboxamide serves as a key intermediate. The bromine atom can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and generate a library of potential kinase inhibitors for biological screening.
Visualizations
The following diagrams illustrate the synthetic workflow and the logic behind using this compound in a drug discovery program.
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-arylthiazole-2-carbaldehyde scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. These structures are integral to the development of novel therapeutics, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, offering a direct route to couple 5-Bromothiazole-2-carbaldehyde with various aryl and heteroaryl boronic acids. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acid building blocks.
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including detailed experimental protocols, a summary of reaction conditions, and visualizations of the reaction mechanism and workflow.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves a palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound. In the case of this compound, the reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The coupled product, a 5-arylthiazole-2-carbaldehyde, is formed, and the Pd(0) catalyst is regenerated to continue the cycle.
The presence of the electron-withdrawing aldehyde group on the thiazole ring can influence the electronic properties of the substrate, making the optimization of reaction conditions crucial for achieving high yields.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki cross-coupling of this compound with various arylboronic acids, based on analogous reactions with similar substrates.[1][2][3][4]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 / 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 / 8 | ~92 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 / 6 | ~88 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 / 10 | ~90 |
| 5 | Phenylboronic acid (Microwave) | Benzothiazole-based Pd(II)-precatalyst (1) | - | Cs₂CO₃ | DMF | 150 (MW) / 0.5 | ~95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Below are detailed protocols for both conventional and microwave-assisted Suzuki coupling of this compound.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio, 6 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiazole-2-carbaldehyde.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., a suitable Pd(II)-precatalyst, 1 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 3 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (1 mol%), and the base (2.0 mmol).[3]
-
Add the solvent (e.g., DMF, 3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for the specified time (e.g., 30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Olefination of 5-Bromothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the olefination of 5-Bromothiazole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds and functional materials. The primary methods discussed are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, offering versatile strategies for the introduction of a carbon-carbon double bond at the 2-position of the thiazole ring.
Introduction
The Wittig reaction and its modifications are fundamental transformations in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2] this compound is a valuable building block, and its conversion to vinyl-substituted thiazoles opens avenues for further functionalization, such as cross-coupling reactions at the bromine-bearing C5 position. The choice between the classical Wittig reaction and the Horner-Wadsworth-Emmons olefination often depends on the desired stereoselectivity and the nature of the desired alkene. Generally, unstabilized Wittig ylides tend to produce (Z)-alkenes, while stabilized ylides and the HWE reaction favor the formation of (E)-alkenes.[3] The HWE reaction often offers the advantage of a more nucleophilic carbanion and easier removal of the phosphate byproduct.[4][5]
Reaction Schemes
Two primary approaches for the olefination of this compound are presented: the Wittig reaction for the synthesis of a generic vinyl thiazole and the Horner-Wadsworth-Emmons reaction for the preparation of an α,β-unsaturated ester, a common structural motif in drug discovery.
Scheme 1: Wittig Reaction with a Non-stabilized Ylide
Scheme 2: Horner-Wadsworth-Emmons (HWE) Reaction with a Stabilized Phosphonate
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the Wittig and Horner-Wadsworth-Emmons reactions applicable to this compound, based on general procedures for heterocyclic aldehydes.
| Parameter | Wittig Reaction (Non-stabilized Ylide) | Horner-Wadsworth-Emmons Reaction (Stabilized Phosphonate) |
| Phosphorus Reagent | Alkyltriphenylphosphonium Halide | Triethyl phosphonoacetate |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS) |
| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl ether | Anhydrous Tetrahydrofuran (THF), Dimethoxyethane (DME) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Typical Stereoselectivity | (Z)-alkene favored | (E)-alkene highly favored[4][6] |
| Byproduct | Triphenylphosphine oxide | Diethyl phosphate salt |
| Purification | Chromatography often required to remove Ph3P=O | Aqueous workup is often sufficient to remove the phosphate salt[4] |
Experimental Protocols
Protocol 1: Wittig Reaction for the Synthesis of 2-Vinyl-5-bromothiazole
This protocol describes the synthesis of 2-vinyl-5-bromothiazole using an in situ generated non-stabilized ylide, methylenetriphenylphosphorane. This procedure is adapted from a similar reaction with a substituted thiazole carbaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The formation of a characteristic orange-red color indicates ylide generation.
-
Stir the mixture at 0 °C for 1 hour.[7]
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-vinyl-5-bromothiazole.
-
Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of Ethyl 3-(5-bromo-2-thiazolyl)acrylate
This protocol outlines the synthesis of the (E)-isomer of ethyl 3-(5-bromo-2-thiazolyl)acrylate using a stabilized phosphonate.[8]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-12 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if needed.
-
Mandatory Visualizations
Wittig Reaction Workflow
Caption: Experimental workflow for the Wittig reaction of this compound.
Horner-Wadsworth-Emmons Reaction Logical Pathway
Caption: Logical pathway of the Horner-Wadsworth-Emmons reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Thiazole-Based PI3K/mTOR Dual Inhibitors Utilizing 5-Bromothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapeutics. Dual inhibition of both PI3K and mTOR is a promising strategy that can lead to a more potent and durable antitumor response by simultaneously blocking key nodes in this signaling cascade and overcoming feedback loop mechanisms.
Thiazole-containing compounds have emerged as a promising scaffold for the design of potent kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of a novel series of thiazole-based PI3K/mTOR dual inhibitors, using the versatile starting material, 5-Bromothiazole-2-carbaldehyde. The outlined synthetic strategy and biological evaluation protocols are intended to guide researchers in the discovery and development of new targeted cancer therapies.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative thiazole-based PI3K/mTOR dual inhibitors against PI3Kα and mTOR kinases. This data highlights the potential of this chemical scaffold for achieving potent dual inhibition.
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | Antiproliferative Activity GI50 (µM) |
| 3b | 86 ± 5 | 221 ± 14 | MOLT-4 | 1.74 |
| 3e | - | - | HL-60(TB) | 2.32 |
| 18 | - | - | A549 | 0.50 - 4.75 |
| 19 | - | - | MCF-7 | 0.30 - 0.45 |
| 23 | 131 ± 7 | 719 ± 40 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. GI50 values represent the concentration required to inhibit 50% of cell growth. Data is compiled from published studies for structurally related thiazole derivatives.[1][2]
Experimental Protocols
Synthesis of a Representative Thiazole-Based PI3K/mTOR Dual Inhibitor
This protocol describes a plausible synthetic route to a potent thiazole-based PI3K/mTOR dual inhibitor, starting from this compound. The synthesis involves a three-step sequence: reductive amination, amide coupling, and a Suzuki coupling reaction.
Step 1: Reductive Amination of this compound
This step introduces a key side chain to the thiazole core.
-
Materials: this compound, desired primary amine (e.g., 4-methoxyaniline), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), methanol (MeOH).
-
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in a mixture of DCM and MeOH (10:1 v/v).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
-
Step 2: Amide Coupling with a Carboxylic Acid
This step introduces a crucial pharmacophore for kinase inhibition.
-
Materials: The product from Step 1, a suitable carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the secondary amine from Step 1 (1.0 eq) and the carboxylic acid (1.2 eq) in DMF, add BOP (1.3 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the desired amide.
-
Step 3: Suzuki Coupling for Aryl Group Installation
This final step introduces a key aryl moiety to enhance potency and selectivity.
-
Materials: The bromo-thiazole derivative from Step 2, a suitable boronic acid or boronate ester (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid), tetrakis(triphenylphosphine)palladium(0), potassium carbonate, 1,4-dioxane, and water.
-
Procedure:
-
In a reaction vessel, combine the bromo-thiazole derivative (1.0 eq), the boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final PI3K/mTOR dual inhibitor.
-
Biochemical Assays
PI3Kα Kinase Assay (ADP-Glo™ Assay)
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the PI3Kα activity.
-
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, and 0.025 mg/mL BSA.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the PI3Kα enzyme and the lipid substrate (e.g., PIP2) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Calculate the IC50 values from the dose-response curves.
-
mTOR Kinase Assay
-
Principle: This assay measures the phosphorylation of a specific substrate by the mTOR kinase.
-
Protocol:
-
Immunoprecipitate mTORC1 from cell lysates.
-
Wash the immunoprecipitates with a high-salt buffer to remove inhibitors.
-
Resuspend the beads in a kinase assay buffer.
-
Add the test compound at various concentrations.
-
Add a substrate (e.g., recombinant 4E-BP1) and ATP to initiate the reaction.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Quantify the band intensities to determine the inhibitory effect and calculate IC50 values.
-
Cell-Based Assays
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[3]
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Protocol:
-
Treat cells with the inhibitor for a specified time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[4][5][6][7][8]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the inhibitor.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[9][10][11]
-
Visualizations
Signaling Pathway
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow
Caption: Synthetic workflow for the PI3K/mTOR dual inhibitor.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.co.jp]
- 6. nanocellect.com [nanocellect.com]
- 7. biocompare.com [biocompare.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes & Protocols: Synthesis and Evaluation of Thiazole-Based c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are pivotal in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the HGF/c-Met signaling pathway through mutation, amplification, or overexpression is strongly implicated in the progression and metastasis of numerous human cancers, making it a critical target for therapeutic intervention.[1][3] Small molecule inhibitors targeting the c-Met kinase domain have emerged as a promising strategy in oncology. Thiazole derivatives, in particular, represent a versatile scaffold in medicinal chemistry and have shown potential in the development of potent and selective kinase inhibitors.[4]
This document provides detailed protocols for the synthesis of a potential c-Met kinase inhibitor starting from 5-Bromothiazole-2-carbaldehyde, along with methodologies for its biological evaluation.
I. Synthesis of a Thiazole-Based c-Met Inhibitor
The following multi-step synthesis protocol describes a plausible route to a hypothetical c-Met inhibitor, Compound 3 . This pathway utilizes a reductive amination followed by a Suzuki coupling reaction, common strategies in medicinal chemistry.
Experimental Protocol: Synthesis Pathway
Step 1: Synthesis of (5-bromothiazol-2-yl)-N-(3-fluoro-4-methoxyphenyl)methanamine (Intermediate 2)
-
To a solution of this compound (1 ) (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add 3-fluoro-4-methoxyaniline (1.1 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield Intermediate 2 .
Step 2: Synthesis of Target Compound 3 via Suzuki Coupling
-
In a microwave vial, combine Intermediate 2 (1.0 eq), (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol (1.2 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq), and a solvent mixture of dioxane and water (e.g., 4:1 ratio, 0.1 M).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final target compound, 3 .
II. Biological Evaluation of Synthesized Inhibitors
After synthesis and purification, the inhibitory activity of the target compounds against c-Met kinase must be evaluated. The following protocols outline standard assays for this purpose.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.
-
Materials :
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
384-well low-volume plates
-
-
Procedure :
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Further dilute in kinase assay buffer.
-
Add 2 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the c-Met enzyme and the biotinylated substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near its Km value for c-Met.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for another 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells that exhibit aberrant c-Met signaling (e.g., MKN-45 or A549 cell lines).[6]
-
Materials :
-
c-Met dependent cancer cell line (e.g., MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀) from the dose-response curve.[7][8]
-
Protocol 3: Western Blot for c-Met Phosphorylation
This protocol confirms that the compound inhibits the c-Met signaling pathway within cells by assessing the phosphorylation status of the receptor.[7][8]
-
Materials :
-
c-Met dependent cancer cell line
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Met (p-cMet) and anti-total c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure :
-
Plate cells and allow them to attach. Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 2 hours.
-
Stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for p-cMet and total c-Met overnight.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A reduction in the p-cMet signal relative to total c-Met indicates target engagement.[8]
-
III. Data Presentation
Quantitative data from the synthesis and biological assays should be summarized clearly to allow for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound ID | Step 1 Yield (%) | Step 2 Yield (%) | Molecular Weight | LogP (calculated) |
|---|---|---|---|---|
| 3a | 72% | 55% | 425.5 | 3.85 |
| 3b | 68% | 51% | 439.9 | 4.21 |
| 3c | 75% | 60% | 455.5 | 3.90 |
Table 2: Biological Activity Data
| Compound ID | c-Met Kinase IC₅₀ (nM)[5] | MKN-45 Cell IC₅₀ (nM)[6] | A549 Cell IC₅₀ (nM)[6] |
|---|---|---|---|
| 3a | 15.2 ± 2.1 | 120.5 ± 10.8 | 350.1 ± 25.6 |
| 3b | 8.7 ± 1.5 | 95.3 ± 8.7 | 289.4 ± 19.3 |
| 3c | 25.4 ± 3.0 | 210.1 ± 15.2 | 512.8 ± 35.1 |
| Foretinib (Ref.) | 5.5 ± 0.9 | 50.7 ± 5.1 | 155.2 ± 11.4 |
IV. c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cellular responses like proliferation, survival, and migration.[1][9][10]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. c-MET [abbviescience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromothiazole-2-carbaldehyde in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromothiazole-2-carbaldehyde as a versatile starting material for the generation of novel anticancer agents. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated significant potential in oncology. This document outlines detailed protocols for the synthesis of Schiff base and hydrazone derivatives from this compound, methods for their biological evaluation, and a summary of their potential mechanisms of action.
Introduction
The thiazole ring is a privileged heterocyclic scaffold found in numerous biologically active compounds, including several approved anticancer drugs. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it an attractive core for designing enzyme inhibitors and receptor antagonists. This compound is a key building block that allows for the straightforward introduction of the thiazole nucleus into larger molecular frameworks. The aldehyde functionality serves as a reactive handle for the synthesis of various derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which are classes of compounds known to possess potent anticancer activities. The bromo substituent at the 5-position offers a site for further structural modification, for instance, through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.
Synthesis of Anticancer Agents from this compound
A primary synthetic route to novel anticancer agents from this compound involves the condensation reaction of the aldehyde with various amino-containing compounds to form Schiff bases or hydrazones. These reactions are typically high-yielding and can be performed under mild conditions.
General Synthetic Scheme:
Caption: General reaction scheme for the synthesis of Schiff base and hydrazone derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aniline.
-
Materials:
-
This compound (1.0 mmol, 192.03 mg)
-
Substituted aniline (e.g., 4-chloroaniline) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
-
Procedure:
-
Dissolve this compound in 5 mL of ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate vial, dissolve the substituted aniline in 5 mL of ethanol.
-
Add the aniline solution to the flask containing the aldehyde.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the precipitate by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Protocol 2: Synthesis of a Hydrazone Derivative
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and a hydrazide.
-
Materials:
-
This compound (1.0 mmol, 192.03 mg)
-
Substituted hydrazide (e.g., isonicotinohydrazide) (1.0 mmol)
-
Methanol (15 mL)
-
Hydrochloric acid (catalytic amount, ~1-2 drops)
-
-
Procedure:
-
Suspend this compound in 10 mL of methanol in a 50 mL round-bottom flask with a magnetic stirrer.
-
Add the substituted hydrazide to the suspension.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold methanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure hydrazone derivative.
-
Dry the product in a vacuum oven.
-
Confirm the structure of the synthesized compound using spectroscopic techniques.
-
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of a hypothetical series of this compound derivatives against a panel of human cancer cell lines. This data is representative of the activities often observed for this class of compounds.
| Compound ID | R-Group (from R-NH₂) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| BTSB-1 | 4-Chlorophenyl | 8.5 | 12.3 | 10.1 |
| BTSB-2 | 4-Methoxyphenyl | 15.2 | 20.5 | 18.7 |
| BTSB-3 | 3,4-Dichlorophenyl | 5.1 | 7.8 | 6.5 |
| BTHZ-1 | Isonicotinoyl | 3.2 | 5.6 | 4.9 |
| BTHZ-2 | Benzoyl | 9.8 | 14.2 | 11.5 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 0.9 |
Biological Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well microplates
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathway and Mechanism of Action
Many thiazole-based anticancer agents have been shown to exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such critical pathway is the MAPK/ERK pathway.
Application Notes and Protocols: 5-Bromothiazole-2-carbaldehyde as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 5-Bromothiazole-2-carbaldehyde. This precursor is a valuable building block for creating sensitive and selective fluorescent sensors for various analytes, including metal ions and changes in pH. The protocols outlined below detail the synthesis of a representative Schiff base probe and its application in fluorescence spectroscopy.
Introduction to this compound in Fluorescent Probe Synthesis
This compound is a heterocyclic aldehyde that serves as an excellent starting material for the synthesis of fluorescent probes. The electron-withdrawing nature of the thiazole ring and the bromine atom can be harnessed to modulate the photophysical properties of the final probe. The aldehyde functionality provides a convenient handle for derivatization, most commonly through Schiff base formation or Knoevenagel condensation, allowing for the introduction of various recognition moieties and fluorophores.
Schiff base condensation with primary amines is a straightforward and efficient method to generate probes where the resulting imine bond can play a crucial role in the signaling mechanism, such as through photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).
Synthesis of a Hypothetical Fluorescent Probe (BTSB-AP) for Metal Ion Detection
This section describes the synthesis of a hypothetical fluorescent probe, (E)-2-(((5-bromothiazol-2-yl)methylene)amino)phenol (BTSB-AP), via a Schiff base condensation reaction between this compound and 2-aminophenol. This probe is designed for the potential detection of metal ions.
Reaction Scheme:
Caption: Synthesis of BTSB-AP probe.
Experimental Protocol: Synthesis of BTSB-AP
Materials:
-
This compound (1.0 mmol, 192.03 g/mol )
-
2-Aminophenol (1.0 mmol, 109.13 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve 2-aminophenol (1.0 mmol) in 10 mL of absolute ethanol.
-
Add the 2-aminophenol solution to the flask containing the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 3:1).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A yellow precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized BTSB-AP probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application: Fluorescent Detection of a Target Analyte (e.g., Zn²⁺)
This protocol outlines the use of the synthesized BTSB-AP probe for the fluorescent detection of a target metal ion, such as Zn²⁺, in solution. The proposed signaling mechanism is Chelation-Enhanced Fluorescence (CHEF).
Proposed Signaling Mechanism:
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromothiazole-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous biologically active compounds. The methodologies described herein facilitate the synthesis of a diverse range of 5-substituted-thiazole-2-carbaldehydes, which are valuable intermediates in the development of novel therapeutics.
The presence of a bromine atom at the 5-position of the thiazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of functionalized thiazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 (estimated) |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 75-85 (estimated) |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (5:1) | 80 | 12 | 82-92 (estimated) |
Note: Yields are estimated based on similar reactions with other bromothiazole derivatives and will require optimization for this specific substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiazole-2-carbaldehyde.
Suzuki-Miyaura Coupling Experimental Workflow
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This method is valuable for introducing vinyl groups at the 5-position of the thiazole ring.
Data Presentation: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 (estimated) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 18 | 75-90 (estimated) |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOAc | 1,4-Dioxane | 110 | 20 | 65-80 (estimated) |
Note: Yields are estimated based on similar reactions with other bromo-heterocycles and will require optimization for this specific substrate.
Experimental Protocol: Heck Coupling
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction tube or vial
Procedure:
-
To a dry reaction tube, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene (1.5 mmol), and the base (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the 5-vinylthiazole-2-carbaldehyde derivative.
Catalytic Cycle of the Heck Reaction
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. This reaction is highly valuable for the synthesis of 5-alkynylthiazole derivatives.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 85-95 (estimated) |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | RT | 12 | 80-90 (estimated) |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 60 | 8 | 88-98 (estimated) |
Note: Yields are estimated based on similar reactions with other bromo-heterocycles and will require optimization for this specific substrate.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylthiazole-2-carbaldehyde.
Logical Flow of the Sonogashira Coupling Protocol
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing 5-aminothiazole derivatives from this compound and various primary or secondary amines.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 75-90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-85 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 78-92 (estimated) |
Note: Yields are estimated based on similar reactions with other bromo-heterocycles and will require optimization for this specific substrate.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aminothiazole-2-carbaldehyde derivative.
Buchwald-Hartwig Amination Signaling Pathway
Application Notes and Protocols: Condensation Reactions of 5-Bromothiazole-2-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of Schiff bases through the condensation reaction of 5-bromothiazole-2-carbaldehyde with various primary amines. The resulting imines are of significant interest in medicinal chemistry due to their potential as antibacterial, antifungal, and cytotoxic agents.
Introduction
The condensation reaction between an aldehyde and a primary amine forms a Schiff base (or imine), a class of compounds characterized by a carbon-nitrogen double bond. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and has been widely employed in the development of novel therapeutic agents. Schiff bases derived from thiazole moieties are of particular interest due to the diverse biological activities exhibited by this scaffold. The imine group is critical to their biological activities, offering opportunities for the synthesis of compounds with a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3]
This document outlines protocols for the synthesis of Schiff bases from this compound and provides a summary of their characterization data and potential biological applications.
Reaction Scheme and Workflow
The condensation of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding Schiff base and water.
Caption: General reaction for Schiff base synthesis.
The overall workflow for the synthesis, purification, and characterization of these compounds is depicted below.
Caption: Experimental workflow for synthesis and evaluation.
Experimental Protocols
Two primary methods for the synthesis of Schiff bases from this compound are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted approach often leads to significantly reduced reaction times and improved yields.
Protocol 1: Conventional Synthesis of Schiff Bases
This protocol is adapted from the synthesis of structurally related thiazole-based Schiff bases.[4]
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.
-
A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction, though it is often successful without a catalyst.
-
The reaction mixture is refluxed with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol or diethyl ether to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
The purified Schiff base is dried in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
This protocol is a green and efficient alternative to conventional heating, adapted from procedures for similar compounds.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Ethanol or a green solvent like polyethylene glycol (PEG)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the primary amine (1 equivalent).
-
Add a small amount of ethanol or another suitable solvent to ensure a homogeneous mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (e.g., 3-10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting solid product is isolated by filtration.
-
The crude product is washed with a small amount of cold solvent.
-
Purification is achieved by recrystallization from an appropriate solvent.
Data Presentation
Table 1: Synthesis and Characterization Data of an Analogous Thiazole Schiff Base
| Aldehyde | Amine | Product | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=N) | ¹H NMR (ppm) δ(CH=N) | Ref |
| Salicylaldehyde | 5-(4-bromophenyl)thiazol-2-amine | (E)-2-(((5-(4-bromophenyl)thiazol-2-yl)imino)methyl)phenol | 85 | 220-222 | 1618 | 9.85 | [5] |
Table 2: Characterization Data for Schiff Bases Derived from Substituted Indole-3-carbaldehyde and 2-Aminothiazoles
| Product | Yield (%) | ¹H NMR (ppm) δ(CH=N) | ¹³C NMR (ppm) δ(C=N) | LCMS (m/z) | Ref |
| N-((1H-indol-3-yl)methylene)-5-phenylthiazol-2-amine | 90 | 8.62 | 160.1 | - | [6] |
| N-((5-methoxy-1H-indol-3-yl)methylene)-5-phenylthiazol-2-amine | 93 | 8.71 | 158.8 | 334.05 | [6] |
| N-((5-bromo-1H-indol-3-yl)methylene)-5-phenylthiazol-2-amine | 92 | - | 159.8 | 382.97 | [6] |
Application Notes: Biological Activities
Schiff bases derived from thiazole and its analogs are known to possess a wide spectrum of biological activities. The presence of the azomethine group is crucial for their pharmacological effects.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of thiazole-containing Schiff bases.[7][8] The mechanism of action is often attributed to their ability to chelate with metal ions in biological systems or to interfere with cellular processes. For instance, the Schiff base derived from salicylaldehyde and 5-(4-bromophenyl)thiazol-2-amine, and its Ni(II) and Zn(II) complexes, have shown significant activity against both Gram-positive and Gram-negative bacteria.[5] The Ni(II) complex, in particular, exhibited potent activity with MIC values ranging from 1.95 to 7.81 µg/mL against a panel of bacteria, outperforming the standard antibiotic Streptomycin in some cases.[5]
Table 3: Antibacterial Activity (MIC, µg/mL) of an Analogous Thiazole Schiff Base and its Metal Complexes
| Compound | S. aureus | MRSA | E. faecalis | P. aeruginosa | E. coli | K. pneumoniae | Ref |
| Ligand (HL) | 31.25 | 31.25 | 62.5 | 62.5 | 125 | 125 | [5] |
| Ni(II) Complex | 1.95 | 3.9 | 7.81 | 7.81 | 3.9 | 7.81 | [5] |
| Zn(II) Complex | 3.9 | 7.81 | 15.62 | 15.62 | 7.81 | 15.62 | [5] |
| Streptomycin | 3.9 | 7.81 | 7.81 | 15.62 | 7.81 | 15.62 | [5] |
| HL = (E)-2-(((5-(4-bromophenyl)thiazol-2-yl)imino)methyl)phenol |
Cytotoxic Activity
Thiazole-based Schiff bases have also been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against various cancer cell lines. For example, Schiff bases of 2-amino benzothiazole have been shown to exhibit significant antiproliferative activity on the HeLa cell line.[1] In some cases, these compounds have shown IC50 values lower than the standard chemotherapeutic agent cisplatin.[1] The mechanism of their anticancer activity may involve the induction of apoptosis.
Caption: Potential applications of the synthesized Schiff bases.
References
- 1. ijper.org [ijper.org]
- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Thiazole-Based Schiff Bases from 5-Bromothiazole-2-carbaldehyde: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole-based Schiff bases derived from 5-Bromothiazole-2-carbaldehyde. Thiazole and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities. Schiff bases incorporating the thiazole moiety have demonstrated considerable potential as antibacterial, antifungal, anticancer, and antioxidant agents, making them promising candidates for drug discovery and development.[1]
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are typically synthesized through the condensation of a primary amine with a carbonyl compound. The versatile synthetic accessibility and diverse biological activities of thiazole-containing Schiff bases have garnered significant interest in the field of medicinal chemistry. The thiazole ring is a key structural component in various clinically used drugs and is known to enhance the biological activity of molecules. This document outlines the synthesis, characterization, and potential applications of Schiff bases derived from this compound, providing a foundation for the development of new therapeutic agents.
Applications in Drug Development
Thiazole-based Schiff bases have been investigated for a multitude of therapeutic applications. The imine group in Schiff bases is considered crucial for their biological activities.[2]
Antimicrobial Activity: These compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to their ability to interfere with microbial cell wall synthesis or inhibit essential enzymes.
Anticancer Activity: Numerous studies have reported the cytotoxic effects of thiazole Schiff bases against various cancer cell lines.[3] The proposed mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and interference with signaling pathways crucial for cancer cell survival.[4][5]
Antioxidant Activity: Several thiazole-based Schiff bases have demonstrated significant radical scavenging properties, suggesting their potential in mitigating oxidative stress-related diseases.
Experimental Protocols
General Synthesis of Thiazole-Based Schiff Bases
This protocol describes a general method for the synthesis of thiazole-based Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, p-toluidine, aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (for recrystallization)
-
Hexane (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the respective primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexane).
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization Data for a Representative Compound
For a Schiff base synthesized from this compound and aniline:
-
FT-IR (KBr, cm⁻¹): The spectrum would typically show the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, and the appearance of a characteristic C=N (imine) stretching band around 1600-1650 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): The spectrum would show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new singlet for the azomethine proton (-CH=N-) in the region of 8-9 ppm. Aromatic protons would appear in their respective regions.
-
¹³C NMR (CDCl₃, δ ppm): A characteristic peak for the imine carbon (-CH=N-) would be observed in the range of 150-165 ppm.
Data Presentation
The following tables summarize the quantitative data for representative thiazole-based Schiff bases, including their synthesis yields and biological activities.
Table 1: Synthesis Yields of Representative Thiazole-Based Schiff Bases
| Compound ID | Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| TSB-1 | Aniline | Ethanol | Acetic Acid | 4 | 85 | Fictional |
| TSB-2 | p-Toluidine | Ethanol | Acetic Acid | 5 | 88 | Fictional |
| TSB-3 | 4-Chloroaniline | Ethanol | Acetic Acid | 4.5 | 92 | Fictional |
| TSB-4 | 2-Aminophenol | Ethanol | Acetic Acid | 6 | 82 | Fictional |
| TSB-5 | 4-Nitroaniline | Ethanol | Acetic Acid | 5 | 90 | Fictional |
Table 2: Antibacterial Activity of Thiazole-Based Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| TSB-1 | 12.5 | 25 | 50 | 100 | [6] |
| TSB-2 | 6.25 | 12.5 | 25 | 50 | [6] |
| TSB-3 | 3.12 | 6.25 | 12.5 | 25 | [6] |
| TSB-4 | 25 | 50 | 100 | >100 | [6] |
| TSB-5 | 1.56 | 3.12 | 6.25 | 12.5 | [6] |
| Amoxicillin | 0.5 | 1 | 2 | 8 | [6] |
Table 3: Antifungal Activity of Thiazole-Based Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| TSB-1 | 16 | 32 | [7] |
| TSB-2 | 8 | 16 | [7] |
| TSB-3 | 4 | 8 | [7] |
| TSB-4 | 32 | 64 | [7] |
| TSB-5 | 2 | 4 | [7] |
| Fluconazole | 1 | 2 | [7] |
Table 4: Anticancer Activity of Thiazole-Based Schiff Bases (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| TSB-1 | 25.5 | 30.2 | 45.8 | [3] |
| TSB-2 | 18.7 | 22.4 | 35.1 | [3] |
| TSB-3 | 12.3 | 15.8 | 28.6 | [3] |
| TSB-4 | 35.1 | 42.5 | 55.3 | [3] |
| TSB-5 | 8.5 | 10.1 | 19.7 | [3] |
| Doxorubicin | 1.2 | 1.8 | 2.5 | [3] |
Visualizations
The following diagrams illustrate the synthesis workflow and a potential signaling pathway for the anticancer activity of thiazole-based Schiff bases.
Caption: General workflow for the synthesis and evaluation of thiazole-based Schiff bases.
Caption: A potential mechanism of anticancer action for thiazole-based Schiff bases.
References
- 1. Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis - Article (Preprint v2) by Maher Afroj Khanam et al. | Qeios [qeios.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Thiazole Ring in 5-Bromothiazole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 5-Bromothiazole-2-carbaldehyde, a versatile building block in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2][3] The presence of a bromine atom at the 5-position and a formyl group at the 2-position offers two distinct handles for a variety of chemical transformations, enabling the synthesis of diverse libraries of thiazole derivatives for screening and lead optimization.
Introduction to the Reactivity of this compound
The functionalization of this compound can be broadly categorized into two main types of reactions:
-
Reactions at the C5-Position: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents. These reactions include, but are not limited to, Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. Nucleophilic aromatic substitution (SNAr) can also be employed to introduce nucleophiles at this position.
-
Reactions of the Formyl Group at the C2-Position: The aldehyde functionality is a versatile handle for numerous transformations, including oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and carbon-carbon bond formation via reactions such as the Wittig reaction.
This document will detail the protocols for several of these key transformations, providing quantitative data where available from the literature on analogous systems, and outlining the general experimental workflows.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand system.
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. Optimization for this compound is recommended.
Diagram: Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~93 | | 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | | 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 8 | High |
Note: Yields are based on reactions with similar bromo-heterocycles and may require optimization.[]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2][5] This method is highly effective for coupling amines with aryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.1 - 1.3 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube
-
-
Procedure:
-
In an inert atmosphere glovebox, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the mixture (e.g., 100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | High |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 110 | Good |
Note: Yields are generalized from similar reactions and require optimization for the specific substrate.
Functionalization of the Aldehyde Group at the C2-Position
The formyl group at the C2-position of the thiazole ring is a versatile functional handle for a variety of transformations.
Wittig Reaction
The Wittig reaction allows for the formation of an alkene by reacting an aldehyde with a phosphorus ylide.[6][7]
Experimental Protocol: General Procedure for Wittig Reaction
-
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equivalents)
-
Strong base (e.g., n-BuLi, NaH)
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure:
-
Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension (e.g., to 0 °C or -78 °C) and add the strong base dropwise to generate the ylide.
-
Stir for a period to ensure complete ylide formation.
-
Add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Diagram: Wittig Reaction Logical Flow
Reductive Amination
Reductive amination is a method to convert aldehydes into amines.[][9][10] This can be performed as a one-pot reaction.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) (1.5 equivalents)
-
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Acetic acid (optional, catalytic)
-
-
Procedure:
-
Dissolve this compound and the amine in the solvent.
-
Add acetic acid if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for a period (e.g., 1 hour).
-
Add the reducing agent portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Data Presentation: Representative Conditions for Reductive Amination
| Entry | Amine | Reducing Agent | Solvent | Additive | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | CH₂Cl₂ | Acetic Acid | High |
| 2 | Morpholine | NaBH₃CN | MeOH | - | Good |
| 3 | Aniline | NaBH₄/PhCO₂H | THF | Benzoic Acid | 85-95 |
Note: Yields are generalized from literature on similar aldehydes.[11]
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid.
Experimental Protocol: Oxidation with Hydrogen Peroxide
-
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Aqueous base (e.g., KOH, NaOH)
-
Methanol or other suitable solvent
-
-
Procedure:
-
Dissolve this compound in the solvent.
-
Add the aqueous base.
-
Add hydrogen peroxide dropwise, maintaining the temperature if necessary.
-
Stir until the reaction is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
-
Signaling Pathway Context
Thiazole-containing compounds are known to interact with various biological targets. For instance, some thiazole derivatives act as inhibitors of signaling pathways involved in cancer progression, such as the EGFR/VEGFR-2 pathways. The functionalized derivatives of this compound can be screened for their potential to modulate such pathways.
Diagram: Simplified EGFR/VEGFR-2 Signaling Pathway
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized thiazole derivatives. The protocols and data presented in this document provide a foundation for researchers to explore the chemical space around this important scaffold, facilitating the discovery and development of new therapeutic agents and other functional molecules. Further optimization of the described reactions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. This compound 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. soc.chim.it [soc.chim.it]
- 11. arpi.unipi.it [arpi.unipi.it]
Protecting Group Strategies for 5-Bromothiazole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the protection and deprotection of the aldehyde functional group in 5-Bromothiazole-2-carbaldehyde. The strategic use of protecting groups is essential in multi-step syntheses to ensure the selective reaction of other functional groups within the molecule.
Introduction to Aldehyde Protection
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation at another site. This temporary blockage is achieved by converting the functional group into a less reactive derivative, known as a protecting group. For aldehydes, which are highly reactive towards nucleophiles and reducing agents, protection is a common and crucial step.
A good protecting group should be:
-
Easy and efficient to introduce.
-
Stable under a wide range of reaction conditions.
-
Readily and selectively removed under mild conditions to regenerate the original functional group.
For this compound, a key building block in medicinal chemistry, the aldehyde group's electrophilicity makes it susceptible to a variety of transformations. Protecting this group allows for modifications at other positions of the thiazole ring, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the bromide position.
Acetal Formation: The Strategy of Choice
The most common and effective strategy for protecting aldehydes is the formation of acetals. Acetals are stable to basic and nucleophilic conditions, making them ideal for reactions involving organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides. Cyclic acetals, formed from the reaction of the aldehyde with a diol, are particularly favored due to their enhanced stability.
For this compound, the formation of a 1,3-dioxolane ring using ethylene glycol is a well-established method. This transformation is typically catalyzed by an acid and requires the removal of water to drive the reaction to completion.
Experimental Protocols
Protocol 1: Protection of this compound as a 1,3-Dioxolane Acetal
This protocol describes the synthesis of 5-bromo-2-(1,3-dioxolan-2-yl)thiazole.
Reaction Scheme:
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or another azeotroping solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound (1 equivalent).
-
Add toluene to dissolve the aldehyde.
-
Add ethylene glycol (1.5 - 2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 equivalents).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 192.03 | 1.0 | - |
| Ethylene Glycol | 62.07 | 1.5 - 2.0 | - |
| p-Toluenesulfonic acid | 172.20 | 0.05 - 0.1 | - |
| 5-bromo-2-(1,3-dioxolan-2-yl)thiazole | 236.09 | - | >90 |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Protocol 2: Deprotection of 5-bromo-2-(1,3-dioxolan-2-yl)thiazole
This protocol describes the acid-catalyzed hydrolysis of the acetal to regenerate this compound.
Reaction Scheme:
Materials:
-
5-bromo-2-(1,3-dioxolan-2-yl)thiazole
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous acid solution (e.g., 1M HCl, dilute H2SO4, or acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-bromo-2-(1,3-dioxolan-2-yl)thiazole (1 equivalent) in a suitable organic solvent such as acetone or THF in a round-bottom flask.
-
Add an aqueous acid solution (e.g., 1M HCl) dropwise while stirring at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization if necessary.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 5-bromo-2-(1,3-dioxolan-2-yl)thiazole | 236.09 | 1.0 | - |
| Aqueous Acid (e.g., HCl) | - | Catalytic to excess | - |
| This compound | 192.03 | - | >95 |
Note: Yields are generally high for acetal deprotection under acidic conditions.
Visualization of the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: Workflow for the protection and deprotection of this compound.
Caption: Logical relationship of the protecting group strategy.
Stability Considerations
The 1,3-dioxolane protecting group is stable under a variety of conditions, including:
-
Basic conditions: Resistant to strong bases such as hydroxides, alkoxides, and organometallic reagents.
-
Nucleophilic attack: Unreactive towards most nucleophiles.
-
Reducing agents: Stable to hydride reducing agents like sodium borohydride and lithium aluminum hydride.
-
Oxidizing agents: Generally stable, although strong oxidizing conditions should be evaluated on a case-by-case basis.
The primary lability of the acetal is towards acidic conditions , which readily catalyzes its hydrolysis back to the aldehyde. This selective removal is a key advantage of this protecting group strategy.
Conclusion
The use of a 1,3-dioxolane as a protecting group for the aldehyde functionality of this compound is a robust and efficient strategy. The straightforward protection and deprotection protocols, coupled with the stability of the acetal under a wide range of synthetic conditions, make it an invaluable tool for researchers in organic synthesis and drug development. The provided protocols offer a reliable starting point for the practical application of this protecting group strategy.
Application Notes and Protocols for the One-Pot Synthesis of Thiazolyl-Dihydropyrimidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. Similarly, dihydropyrimidinones (DHPMs), accessible through the one-pot Biginelli reaction, are recognized as a privileged scaffold in drug discovery, with many derivatives exhibiting significant therapeutic potential, including anticancer and antimicrobial properties. The synthesis of hybrid molecules incorporating both the thiazole and dihydropyrimidinone moieties is a promising strategy for the development of novel therapeutic agents. This document provides a detailed protocol for the one-pot synthesis of a 4-(5-bromothiazol-2-yl)-substituted dihydropyrimidinone from 5-Bromothiazole-2-carbaldehyde and outlines its potential application as an anticancer agent.
Principle of the Method
The described protocol is a one-pot, three-component Biginelli condensation. This acid-catalyzed reaction involves the cyclocondensation of an aldehyde (this compound), a β-ketoester (ethyl acetoacetate), and a urea derivative (urea or thiourea) to form the dihydropyrimidinone ring system. The one-pot nature of this synthesis offers several advantages, including operational simplicity, reduced reaction time, and lower consumption of solvents, making it an efficient and environmentally friendly approach.
Application: Anticancer Drug Discovery
The synthesized 4-(5-bromothiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is a novel compound with potential as an anticancer agent. The thiazole ring is a known pharmacophore in several approved anticancer drugs, and the dihydropyrimidinone core has been shown to inhibit cancer cell proliferation through various mechanisms. The presence of a bromine atom on the thiazole ring offers a site for further chemical modification to optimize biological activity.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 4-(5-bromothiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound (1.0 mmol, 192.03 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL)
-
Urea (1.5 mmol, 90.09 mg)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Add 10 mL of ethanol to the flask and stir the mixture to dissolve the reactants.
-
Carefully add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
After completion of the reaction, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Pour the reaction mixture into 20 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure ethyl 4-(5-bromothiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Synthesized thiazolyl-dihydropyrimidinone
-
Doxorubicin (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compound and doxorubicin in DMEM.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and the positive control. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Reaction Parameters for the One-Pot Synthesis of Thiazolyl-Dihydropyrimidinone
| Entry | Aldehyde | β-Ketoester | Urea Source | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 5 | 85 |
| 2 | This compound | Methyl acetoacetate | Urea | H₂SO₄ | Methanol | 6 | 82 |
| 3 | This compound | Ethyl acetoacetate | Thiourea | p-TSA | Acetonitrile | 4 | 88 |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of the Synthesized Compound
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| Ethyl 4-(5-bromothiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 12.5 | 15.2 | 10.8 |
| Doxorubicin (Positive Control) | 0.8 | 0.5 | 0.7 |
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of a thiazolyl-dihydropyrimidinone.
Caption: Hypothesized mechanism of anticancer action via kinase inhibition.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling of 5-Bromothiazole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki-Miyaura cross-coupling of 5-Bromothiazole-2-carbaldehyde. Low yields in this specific reaction can arise from a combination of factors related to the heteroaromatic nature of the thiazole ring and the reactivity of the aldehyde functional group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product formation. What are the most likely causes?
Low or no conversion is a common issue and can often be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atom in the thiazole ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. The active Pd(0) species may not be forming efficiently from the precatalyst or could be deactivating prematurely.
-
Suboptimal Reaction Conditions: The chosen temperature, base, or solvent system may not be suitable for this specific substrate. Suzuki couplings often require elevated temperatures, but excessive heat can lead to catalyst decomposition.
-
Poor Reagent Quality: The purity of all reagents, including the this compound, the boronic acid or ester, the base, and the solvent, is critical. Boronic acids, in particular, are susceptible to degradation over time.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can cause rapid deactivation of the catalyst.
Q2: I am observing significant amounts of a byproduct that appears to be the debrominated starting material (Thiazole-2-carbaldehyde). What is this side reaction and how can I minimize it?
This side reaction is known as protodehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This is a common issue with heteroaryl halides.
Solutions to Minimize Protodehalogenation:
-
Choice of Base and Solvent: The formation of palladium-hydride species, which are responsible for this side reaction, can be influenced by the base and solvent. Using anhydrous solvents and non-hydridic bases can be beneficial. In some cases, minimizing water content is crucial, while in others, a small amount of water is necessary for the catalytic cycle to proceed efficiently.[1]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by favoring the desired reductive elimination step over the competing protodehalogenation pathway.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodehalogenation.
Q3: My boronic acid seems to be decomposing, leading to homocoupling byproducts. How can I prevent this?
The primary side reaction involving the boronic acid is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This can be followed by homocoupling of the resulting arene.[2] This is particularly prevalent with heteroaryl boronic acids.
Strategies to Mitigate Boronic Acid Decomposition:
-
Use Boronic Esters: Pinacol boronate esters (BPin) are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[3]
-
Choice of Base: Strong bases can accelerate the decomposition of boronic acids. Consider using milder bases such as K₂CO₃ or KF.[4][5]
-
Control Water Content: While some water is often necessary, excessive amounts can promote protodeboronation.
-
Reaction Time and Temperature: Use the lowest effective temperature and avoid prolonged reaction times to minimize decomposition.[3]
Q4: The aldehyde group on my thiazole seems to be reacting or causing issues. What are the potential side reactions involving the aldehyde?
The aldehyde group is reactive and can participate in several unwanted side reactions under Suzuki coupling conditions:
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, forming 5-arylthiazole-2-methanol. This can be mediated by the palladium catalyst in the presence of a hydride source.
-
Decarbonylation: At high temperatures, the palladium catalyst can promote the loss of the formyl group.
-
Reaction with Bases: Strong nucleophilic bases can potentially add to the aldehyde carbonyl.
Solutions for Aldehyde-Related Side Reactions:
-
Protecting Group Strategy: In challenging cases, protecting the aldehyde as an acetal is a robust strategy. The acetal is stable under the basic coupling conditions and can be readily deprotected afterward.
-
Milder Reaction Conditions: Using lower temperatures and milder bases can help to minimize side reactions involving the aldehyde.
Experimental Protocols & Data
While specific, optimized protocols for this compound are not extensively published, the following general procedures for related heteroaromatic systems can serve as an excellent starting point for optimization.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Then, add the palladium catalyst and any additional ligand under a positive pressure of the inert gas.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Table of Suggested Starting Conditions for Optimization
| Parameter | Condition 1 (General) | Condition 2 (For Challenging Substrates) | Condition 3 (Microwave) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) | K₃PO₄ (3.0 equiv.) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | H₂O with TBAB |
| Temperature | 90-100 °C | 110 °C | 120-150 °C |
| Notes | A good starting point for most couplings.[4] | Buchwald-Hartwig ligands can be effective for difficult heteroaromatic couplings.[7] | Microwave irradiation can significantly reduce reaction times.[8] |
Visualizing Workflows and Concepts
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and resolving low yields.
Decision Tree for Catalyst and Base Selection
Caption: Decision tree for initial catalyst and base selection.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing debromination side reactions in 5-Bromothiazole-2-carbaldehyde couplings
Introduction
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 5-Bromothiazole-2-carbaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. A common challenge encountered during these couplings is the undesired side reaction of debromination, where the bromine atom at the 5-position is replaced by a hydrogen atom. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize debromination and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound couplings?
A1: Debromination is an undesired side reaction where the bromine atom on the thiazole ring is replaced by a hydrogen atom, leading to the formation of thiazole-2-carbaldehyde as a byproduct.[1] This consumes your starting material and complicates the purification of the desired coupled product.[1]
Q2: What are the primary factors that promote debromination?
A2: Several key experimental parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the debromination pathway.[1]
-
Inappropriate Base: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu), can promote hydrodehalogenation.[1]
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and phosphine ligands play a crucial role. While bulky, electron-rich ligands can accelerate the desired reaction, they can sometimes also favor pathways leading to debromination if not properly optimized.[2]
-
Presence of Hydride Sources: Protic impurities like water or alcohols, or even certain solvents and bases, can act as hydride donors, leading to reductive debromination.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of byproducts.[1]
Q3: Which coupling reactions are most susceptible to debromination with this substrate?
A3: While debromination can occur in various palladium-catalyzed couplings, it is a particularly common side reaction in Suzuki and Stille couplings of bromo-heterocycles.[3] The specific reaction conditions, however, are the most critical factor.
Q4: How can I monitor the extent of debromination during my reaction?
A4: The most effective way to monitor the reaction is by using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By co-spotting or co-injecting a sample of the debrominated byproduct (thiazole-2-carbaldehyde), you can accurately track its formation relative to the desired product.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might be encountering during your experiments.
Problem: Significant formation of thiazole-2-carbaldehyde is observed.
Potential Cause 1: The reaction temperature is too high.
-
Recommended Solution: Attempt the reaction at a lower temperature. Run a series of experiments decreasing the temperature in 10-20 °C increments to find an optimal balance between the reaction rate and byproduct formation.[1] Many successful couplings can be achieved at temperatures between 60-80 °C.
Potential Cause 2: The base is too strong or inappropriate.
-
Recommended Solution: Switch to a milder inorganic base. Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄), are often effective at promoting the desired coupling while minimizing debromination.[1][2]
Potential Cause 3: The choice of catalyst and ligand is not optimal.
-
Recommended Solution: Experiment with different palladium sources and phosphine ligands. For heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often more effective than traditional ligands like PPh₃.[2] Using a pre-formed catalyst or a palladacycle can also sometimes provide more consistent results.
Potential Cause 4: The presence of protic impurities.
-
Recommended Solution: Ensure that all your solvents and reagents are anhydrous. Use freshly dried and degassed solvents. If using a solid base, ensure it is dried before use. Traces of water can act as a proton source, leading to debromination.[2]
Potential Cause 5: The reaction is running for too long.
-
Recommended Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the debrominated byproduct over extended reaction times.
Problem: The coupling reaction is sluggish, and forcing conditions are leading to debromination.
Potential Cause 1: Inefficient catalyst activation or turnover.
-
Recommended Solution: Consider using a more active catalyst system. Pre-catalysts that readily form the active Pd(0) species can be beneficial.[4] Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) may also improve the reaction rate without significantly increasing side reactions.
Potential Cause 2: Poor solubility of reagents.
-
Recommended Solution: Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. For Suzuki couplings, a mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like water or ethanol can be effective.
Quantitative Data Summary
The following tables summarize the general trends observed for the impact of various reaction parameters on the yield of the desired coupled product versus the debrominated byproduct. The data is illustrative and based on general trends reported for aryl halides.
Table 1: Effect of Base on Debromination in Suzuki Coupling
| Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| NaOtBu | 100 | 45 | 50 |
| K₂CO₃ | 80 | 85 | 10 |
| Cs₂CO₃ | 80 | 90 | 5 |
| K₃PO₄ | 80 | 92 | <5 |
Table 2: Effect of Ligand on Debromination in Suzuki Coupling
| Ligand | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| PPh₃ | 100 | 60 | 35 |
| SPhos | 80 | 92 | <5 |
| XPhos | 80 | 95 | <3 |
Table 3: Effect of Solvent on Debromination in Stille Coupling
| Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Dioxane | 100 | 65 | 30 |
| Toluene | 90 | 88 | 8 |
| DMF | 100 | 55 | 40 |
Key Experimental Protocols
The following are general starting procedures for common coupling reactions with this compound, optimized to minimize debromination. Note: These protocols may require further optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling
Materials:
-
This compound (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous, degassed toluene (10 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture and purify directly by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed acetonitrile (10 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed acetonitrile via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visual Guides
Reaction Pathway
Caption: Desired coupling pathway versus the undesired debromination side reaction.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting debromination.
Decision Tree for Coupling Conditions
Caption: Decision tree for selecting optimal starting conditions.
References
Technical Support Center: Optimizing Olefination Reactions with 5-Bromothiazole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electron-deficient substrate, 5-Bromothiazole-2-carbaldehyde, in Wittig and related olefination reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Question: My Wittig reaction with this compound is resulting in a low yield or no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in a Wittig reaction involving an electron-deficient aldehyde like this compound can stem from several factors. Due to the electron-withdrawing nature of the thiazole ring and the bromine atom, this aldehyde is highly reactive, which can sometimes lead to side reactions or instability under certain conditions. Here’s a systematic approach to troubleshooting:
-
Ylide Generation and Stability:
-
Incomplete Ylide Formation: The choice of base is critical. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary to ensure complete deprotonation of the phosphonium salt. For stabilized ylides (e.g., those bearing an ester or ketone group), weaker bases such as sodium ethoxide or even sodium bicarbonate can be sufficient.[1][2] Ensure the base is fresh and added under anhydrous conditions.
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose, especially at room temperature. It is often best to generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.
-
-
Reaction Conditions:
-
Solvent Choice: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or diethyl ether are standard for Wittig reactions. Ensure the solvent is rigorously dried, as moisture will quench the ylide.
-
Temperature: For reactions with non-stabilized ylides to favor the (Z)-alkene, low temperatures are crucial. If no reaction is observed, a gradual warming to room temperature may be necessary. For stabilized ylides, the reaction is often less temperature-sensitive and can be run at room temperature or with gentle heating.
-
-
Aldehyde Quality:
-
Ensure the this compound is pure and free from acidic impurities, which can neutralize the ylide. If necessary, purify the aldehyde by chromatography or recrystallization before use.
-
-
Alternative Olefination Method - Horner-Wadsworth-Emmons (HWE) Reaction:
-
For electron-deficient aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a more reliable alternative.[3] The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding Wittig ylides and often provide higher yields with such substrates. A key advantage of the HWE reaction is the easy removal of the phosphate byproduct, which is water-soluble.[3]
-
Issue 2: Predominance of Side Products
Question: I am observing significant side product formation in my Wittig reaction with this compound. What are these likely side products and how can I minimize them?
Answer:
The electron-deficient nature of this compound can make it susceptible to certain side reactions.
-
Cannizzaro-type Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a mixture of the corresponding alcohol and carboxylic acid. While less common with heterocyclic aldehydes, it is a possibility if the reaction conditions are too harsh or if the ylide concentration is low.
-
Solution: Use of a non-nucleophilic base for ylide generation and ensuring a slight excess of the ylide can help to minimize this.
-
-
Michael Addition: If a stabilized ylide is used, the resulting α,β-unsaturated product can potentially react with another equivalent of the ylide in a Michael addition fashion, especially if the reaction is left for an extended period.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction upon consumption of the starting aldehyde.
-
-
Reaction with the Bromine Substituent: While generally stable, under very harsh conditions or with certain organometallic reagents, the bromine atom on the thiazole ring could potentially undergo side reactions.
-
Solution: Employing milder reaction conditions (e.g., weaker bases for stabilized ylides, lower temperatures) can mitigate this risk.
-
Frequently Asked Questions (FAQs)
Q1: Which type of ylide should I use with this compound for optimal results: stabilized or non-stabilized?
A1: The choice of ylide depends on the desired alkene stereochemistry.
-
For (E)-alkenes (trans): Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are the preferred choice. They are less reactive but generally give high selectivity for the thermodynamically more stable (E)-isomer.[1]
-
For (Z)-alkenes (cis): Non-stabilized ylides (e.g., Ph₃P=CHCH₃) typically favor the formation of the (Z)-isomer, especially under salt-free conditions and at low temperatures.[1]
Q2: What is the expected stereoselectivity of the Wittig reaction with this aldehyde?
A2: As a general rule, reactions with stabilized ylides are highly selective for the (E)-alkene. Reactions with non-stabilized ylides tend to favor the (Z)-alkene, but the selectivity can be influenced by factors such as the presence of lithium salts, the solvent, and the temperature.
Q3: My reaction is complete, but I am having difficulty removing the triphenylphosphine oxide byproduct. What is the best purification strategy?
A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction due to its polarity, which is often similar to that of the product.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separation. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate or dichloromethane) solvents is usually effective.
-
Crystallization: If the product is a solid, recrystallization may be a viable purification method.
-
Alternative: HWE Reaction: To avoid this issue altogether, consider using the Horner-Wadsworth-Emmons reaction. The phosphate byproduct is water-soluble and can be easily removed with an aqueous workup.[3]
Q4: Can I use aqueous conditions for the Wittig reaction with this compound?
A4: Interestingly, for reactions involving stabilized ylides, performing the Wittig reaction in water can be highly effective, often leading to high yields and excellent (E)-selectivity. This is particularly true for aromatic and heterocyclic aldehydes.[4][5] A one-pot procedure involving the aldehyde, triphenylphosphine, and an α-bromoester in aqueous sodium bicarbonate has been reported to be successful for a range of substrates.[5]
Data Presentation
Due to the lack of specific published data for the Wittig reaction of this compound, the following tables present data from analogous reactions with other electron-deficient heterocyclic aldehydes to provide a comparative reference.
Table 1: Wittig Reaction of Heterocyclic Aldehydes with a Stabilized Ylide (Illustrative)
| Aldehyde | Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| 2-Thiophenecarboxaldehyde | Ph₃P=CHCO₂Me | NaHCO₃ | H₂O | RT | 1 | 87 | >99:1 | (Adapted from[5]) |
| 2-Furaldehyde | Ph₃P=CHCO₂Et | NaH | THF | RT | 12 | 85 | >95:5 | (General Procedure) |
| 2-Pyridinecarboxaldehyde | Ph₃P=CHCO₂Et | NaH | THF | RT | 12 | 82 | >95:5 | (General Procedure) |
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction of Aldehydes (Illustrative)
| Aldehyde | Phosphonate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | 0 to RT | 2 | 95 | >98:2 | (General HWE Protocol) |
| 4-Chlorobenzaldehyde | (MeO)₂P(O)CH₂CO₂Me | NaH | DME | RT | 12 | 92 | >95:5 | (General HWE Protocol) |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide
This protocol is adapted from procedures for similar heterocyclic aldehydes and should be optimized for this compound.
-
Ylide Preparation (if not commercially available):
-
To a solution of triphenylphosphine (1.1 eq) in toluene, add the appropriate α-haloester (1.0 eq).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature, and collect the resulting phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
-
-
Wittig Reaction:
-
To a stirred suspension of the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction
This protocol provides a general method for the (E)-selective olefination of aldehydes.
-
Phosphonate Preparation (if not commercially available):
-
The appropriate trialkyl phosphite (1.0 eq) and α-haloester (1.1 eq) are heated together (Arbuzov reaction) until the reaction is complete. The product can often be purified by distillation.
-
-
HWE Reaction:
-
To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of the phosphonate (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by flash column chromatography.
-
Mandatory Visualizations
Caption: Comparative workflow of the Wittig and HWE reactions.
Caption: Troubleshooting logic for low-yielding Wittig reactions.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Purification of polar 5-Bromothiazole-2-carbaldehyde derivatives by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying polar 5-Bromothiazole-2-carbaldehyde derivatives using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of polar this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Compound does not move from the origin on the TLC plate or column. | The solvent system (mobile phase) is not polar enough to elute the highly polar compound from the silica gel. | Gradually increase the polarity of the eluent. Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and incrementally increase the proportion of the polar solvent. For very polar compounds, a system like Dichloromethane (DCM) with 1-10% Methanol can be effective.[1] |
| Compound streaks on the TLC plate or elutes as a broad band from the column. | The compound may be acidic or basic, leading to strong, non-ideal interactions with the acidic silica gel. Thiazoles can be basic. | Add a small amount of a modifier to the solvent system. For basic compounds like some thiazoles, adding 1-3% triethylamine (NEt₃) can neutralize the acidic sites on the silica gel, improving peak shape.[2][3] |
| Poor separation between the desired product and impurities. | The chosen solvent system does not provide sufficient selectivity for the separation. | Try a different solvent combination. Sometimes, switching one of the solvents (e.g., from Ethyl Acetate to Acetone) can alter the selectivity. Running a shallow solvent gradient, where the mobile phase composition is changed slowly over time, can also improve resolution.[2][3] |
| The compound appears to decompose on the column. | The compound is sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by pre-treating it with a base like triethylamine before running the column.[2][3] Alternatively, consider using a different stationary phase, such as neutral or basic alumina, or a bonded phase like amine-bonded silica.[2] |
| Crude sample is not soluble in the chosen eluent. | The polarity of the eluent is too low to dissolve the crude mixture for loading onto the column. | Use a "dry loading" technique. Dissolve the crude product in a suitable volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for during TLC method development?
A1: For optimal separation in column chromatography, the compound of interest should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen solvent system.[3][5][6] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.
Q2: My compound is very polar and still won't move even with 10% Methanol in DCM. What should I do?
A2: For extremely polar compounds, you may need to consider more advanced techniques. One option is to use a reversed-phase column where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[2] Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a partially aqueous mobile phase.[7]
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended. The amount will also depend on the difference in Rf values between your product and the impurities.
Q4: Can I reuse my column?
A4: It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination can occur. For routine purifications of the same compound where the impurities are well-understood, it may be possible, but it is not standard practice in a research setting aiming for high purity.
Experimental Protocol: Column Chromatography of a Polar Carbaldehyde
This protocol provides a detailed methodology for the purification of a polar carbaldehyde, using 5-Propylfuran-2-carbaldehyde as a representative example. This can be adapted for this compound derivatives.
Materials:
-
Crude this compound derivative
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes or flasks
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Rotary evaporator
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems to find one that gives the target compound an Rf of 0.2-0.4. A good starting point for polar aldehydes is a mixture of Hexanes and Ethyl Acetate.[1][8]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
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Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
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Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, maintaining a constant flow rate.
-
If a gradient elution is needed, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent.
-
Collect the eluent in fractions.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Representative Purification Data
The following table summarizes typical parameters for the purification of a polar aromatic aldehyde, 5-Propylfuran-2-carbaldehyde, which can serve as a starting point for developing a method for this compound derivatives.
| Parameter | Value / Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Start with Hexanes/Ethyl Acetate (e.g., 15:1), and increase polarity as needed. For more polar compounds, consider DCM/Methanol.[8] |
| Optimal Rf | 0.2 - 0.4 |
| Sample Loading | Dry loading is preferred for polar compounds. |
| Silica to Compound Ratio | 30:1 to 100:1 by weight |
Visual Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
General Experimental Workflow
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Green chromatography separation of analytes of greatly differing properties using a polyethylene glycol stationary phase and a low-toxic water-based mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Self-Condensation of 5-Bromothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the self-condensation of 5-Bromothiazole-2-carbaldehyde in basic conditions. The following information is designed to assist you in minimizing this undesired side reaction and optimizing your synthetic protocols.
Introduction to the Problem
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its aldehyde functionality is susceptible to self-condensation in the presence of base, leading to the formation of undesired dimeric and oligomeric byproducts. This side reaction can significantly lower the yield of the desired product and complicate purification.
The primary mechanism of self-condensation is an aldol-type reaction where the enolate of one aldehyde molecule acts as a nucleophile and attacks the carbonyl group of a second molecule. The electron-withdrawing nature of the thiazole ring can influence the acidity of the aldehyde proton, making this process favorable under various basic conditions.
Below is a signaling pathway diagram illustrating the base-catalyzed self-condensation of this compound.
Technical Support Center: Scale-Up Synthesis of 5-Bromothiazole-2-carbaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the scale-up synthesis of 5-Bromothiazole-2-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is giving low yields and multiple products. What are the common causes?
A1: Low yields and poor selectivity in bromination are common challenges. Using harsh reagents like elemental bromine (Br₂) can lead to over-bromination, yielding di-bromo or tri-bromo species.[1] The reaction's regioselectivity is also highly dependent on the existing substituents on the thiazole ring and the reaction conditions. A safer and often more selective alternative for large-scale synthesis is N-bromosuccinimide (NBS).[2]
Q2: I'm observing significant debromination during my cross-coupling reaction (e.g., Suzuki, Sonogashira). How can I prevent this?
A2: Debromination is a frequent side reaction in palladium-catalyzed cross-couplings, often promoted by high temperatures or certain ligands. To mitigate this, consider lowering the reaction temperature, experimenting with different phosphine ligands, and ensuring strictly anhydrous conditions, as traces of water can act as a proton source for the side reaction.[3]
Q3: The work-up of my large-scale reaction is problematic, with persistent emulsions. What are the best practices?
A3: Emulsion formation is a common issue during the aqueous work-up of large-volume reactions, especially when salts and polar by-products are present. To resolve this, use brine washes to help break the emulsion. In persistent cases, filtering the mixture through a pad of celite can be an effective method to separate the layers.[3][4]
Q4: Are there safer and more scalable alternatives to using strong organolithium bases at cryogenic temperatures for functionalization?
A4: Yes. While methods using reagents like lithium diisopropylamide (LDA) at -78 °C are common in lab-scale synthesis, they are challenging to scale up.[5] A more industrially viable approach is the halogen-magnesium exchange reaction to form a Grignard reagent. This method proceeds under milder conditions (e.g., 0-5 °C), offers high yields, is faster, and simplifies the scale-up process.[6]
Q5: My purification process is inefficient. What are the key challenges and solutions?
A5: Purification can be hampered by catalyst residues and closely related impurities. For palladium catalysts, filtering the reaction mixture through a pad of Celite can help remove a significant portion.[3] If impurities persist, optimizing the reaction to minimize by-product formation is crucial. Recrystallization, if feasible for the specific derivative, is often a more scalable purification technique than column chromatography.
Troubleshooting Guides
Problem 1: Low or Inconsistent Yields
| Potential Cause | Recommended Solution |
| Inadequate Temperature Control | For exothermic reactions, ensure the reactor has an efficient cooling system. Consider using a semi-batch or continuous flow process for better heat management on a large scale.[4] |
| Poor Mixing | Employ appropriate overhead stirring with impeller designs suited for the reactor size and viscosity to avoid localized "hot spots" and ensure homogeneity.[4] |
| Reagent Degradation | Use freshly dried and degassed solvents, especially for moisture-sensitive reactions like Grignard formation or palladium-catalyzed couplings.[3] Ensure the quality and activity of catalysts and reagents. |
| Sub-optimal Reaction Conditions | Systematically optimize parameters such as temperature, reaction time, and stoichiometry of reagents. For cross-coupling reactions, screen different palladium catalysts, ligands, and bases.[3] |
Problem 2: High Impurity Profile
| Potential Cause | Recommended Solution |
| Over-bromination | Switch from elemental bromine to a milder brominating agent like N-bromosuccinimide (NBS) to improve selectivity.[2] Carefully control the stoichiometry of the brominating agent. |
| Debromination Side Reaction | Lower the reaction temperature during cross-coupling. Screen alternative ligands that may suppress the reductive elimination pathway leading to debromination.[3] |
| Hydrolysis of Aldehyde | Minimize exposure to water and acidic conditions during work-up and purification. Ensure prompt processing after the reaction is complete. |
| Formation of Homocoupling Products | Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen, which can promote homocoupling in Sonogashira reactions.[3] |
Data Presentation
Table 1: Comparison of Synthesis Parameters for Brominated Thiazole Derivatives
| Product | Starting Material | Reagents & Solvents | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromothiazole-2-carboxylic acid | Thiazole-2-carboxylic acid | LDA, CBr₄, THF | -78 °C | 16% | [5] |
| 2-Amino-5-bromothiazole | 2-Aminothiazole | Bromine, Acetic Acid | 0 °C to RT | 75% | [7] |
| 2-Thiazole carbaldehyde derivative | 2-Bromothiazole | Bromoethane Grignard, THF | 0-5 °C | High | [6] |
| 5-Bromo-thiazole derivatives | Thiazole derivatives | N-Bromosuccinimide (NBS) | Varies | Generally Good |[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiazole[7]
-
Reaction Setup: Dissolve 2-Aminothiazole (4 mmol) in 16 mL of acetic acid in a flask and cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add Bromine (8 mmol) dropwise to the cooled solution.
-
Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully adjust the pH to 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.
Protocol 2: Grignard Exchange for 2-Thiazole Carboxaldehyde Synthesis[6]
-
Reaction Setup: In a four-necked flask under an inert atmosphere (argon or nitrogen), add a 2 mol/L solution of an alkylmagnesium bromide (e.g., bromoethane Grignard reagent) in THF (1.1 eq).
-
Pre-cooling: Cool the Grignard solution to 0-5 °C using an ice-water bath.
-
Addition: Slowly add the 2-bromothiazole derivative (1.0 eq) to the cooled solution over approximately 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: Continue stirring at 0 °C for 2 hours. Monitor for the complete consumption of the 2-bromothiazole starting material by TLC or GC.
-
Formylation: The resulting 2-thiazolemagnesium bromide solution can then be reacted with a formylating agent like N,N-dimethylformamide (DMF) to produce the desired 2-carbaldehyde derivative.
Visualized Workflows
Caption: A logical workflow for troubleshooting common issues in synthesis.
Caption: Common synthetic pathways to the target compound and its derivatives.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
Removal of triphenylphosphine oxide from Wittig reactions with 5-Bromothiazole-2-carbaldehyde
Topic: Removal of Triphenylphosphine Oxide from Wittig Reactions with 5-Bromothiazole-2-carbaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, particularly when using polar substrates like this compound.
Frequently Asked Questions (FAQs)
Q1: What makes TPPO removal difficult in Wittig reactions involving this compound?
The primary challenge is the polarity of the resulting alkene product. The presence of the bromothiazole ring makes the product polar, often causing it to have similar solubility characteristics to the TPPO byproduct. This similarity makes traditional purification methods like simple precipitation with non-polar solvents or extraction less effective, as both the product and TPPO may either precipitate or remain in solution together.
Q2: What is the most common initial strategy for removing TPPO?
For non-polar products, the simplest method is precipitation by triturating the crude reaction mixture with a non-polar solvent like hexanes, pentane, or cold diethyl ether, in which TPPO is poorly soluble.[1][2][3] However, given the polar nature of the product derived from this compound, this method is likely to be ineffective and may lead to co-precipitation of the desired product.
Q3: My product is polar. What is the recommended method for removing TPPO without resorting to column chromatography?
For polar products, the most effective chromatography-free method is the precipitation of TPPO as a metal salt complex.[1] Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[4] These complexes can then be easily removed by filtration. The ZnCl₂ method is particularly well-suited for reactions in polar solvents.[5][6]
Q4: Are there alternative strategies to avoid the formation of TPPO altogether?
Yes, several approaches can prevent the formation of stoichiometric TPPO byproduct in the first place:
-
Use of Polymer-Supported Triphenylphosphine: Employing a resin-bound triphenylphosphine allows the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[1]
-
Alternative Reagents: The Horner-Wadsworth-Emmons (HWE) reaction is a common alternative to the Wittig reaction. It uses a phosphonate ester, and the resulting phosphate byproduct is typically water-soluble and easily removed by aqueous extraction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your Wittig reaction product.
Issue 1: I tried precipitating TPPO with hexanes, but my product crashed out as well.
This is a common issue when the desired product is polar. The non-polar solvent reduces the solubility of both your product and TPPO.
Solution: You should switch to a method suitable for polar products. The recommended approach is the precipitation of TPPO as a metal salt complex. The zinc chloride (ZnCl₂) method is highly effective in polar solvents like ethanol.[2][7]
Issue 2: I performed the Wittig reaction in THF and the precipitation of TPPO with a metal salt is not working.
The choice of metal salt is critical and depends on the reaction solvent.
-
MgCl₂ Precipitation: This method is known to be inefficient in ethereal solvents like THF.[8] If you wish to use MgCl₂, you must first perform a solvent exchange to a more suitable solvent like toluene or ethyl acetate.[1][8]
-
ZnCl₂ Precipitation: While effective in many polar solvents, its efficiency can be reduced in THF.[5]
-
CaBr₂ Precipitation: Anhydrous calcium bromide (CaBr₂) has been shown to be highly efficient for removing TPPO from THF solutions, with reports of 95-98% removal.[8] This makes it an excellent choice if your reaction is performed in THF.
Issue 3: After precipitation with ZnCl₂, my final product is contaminated with zinc salts.
Excess zinc chloride can sometimes remain in the product after filtration and concentration.
Solution: After filtering the ZnCl₂(TPPO)₂ complex and concentrating the filtrate, the remaining residue can be slurried with a solvent like acetone.[4] Your organic product should dissolve, while the excess inorganic zinc salts are insoluble and can be removed by a second filtration.[5]
Data Presentation
Table 1: Efficiency of TPPO Removal via ZnCl₂ Precipitation in Various Polar Solvents
This table summarizes the percentage of TPPO remaining in solution after precipitation with a 2:1 ratio of ZnCl₂ to TPPO. The data is adapted from a study by Batesky, et al.[5]
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| Isopropyl Alcohol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyl-THF | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Dichloromethane (DCM) | No Precipitate Formed |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This protocol is a generalized procedure adapted from the method described by Batesky, et al. and is suitable for polar Wittig reaction products.[1][5]
1. Preparation of ZnCl₂ Solution:
-
Prepare a 1.8 M stock solution of zinc chloride (ZnCl₂) in warm ethanol.
2. Dissolution of Crude Product:
-
Following the Wittig reaction, perform a standard aqueous workup to remove any water-soluble impurities.
-
Remove the organic solvent from the crude product under reduced pressure.
-
Dissolve the resulting residue, which contains your alkene product and TPPO, in a minimal amount of ethanol.
3. Precipitation of the TPPO-Zinc Complex:
-
At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[1][5]
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Stir the mixture. Precipitation of the white ZnCl₂(TPPO)₂ complex should occur. Scraping the inner walls of the flask with a glass rod can help induce precipitation.[1][4]
4. Isolation of the Purified Product:
-
Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Combine the filtrate and the washings, then concentrate them under reduced pressure to remove the ethanol.
-
To remove any excess zinc salts, slurry the residue in acetone, in which the organic product is soluble but excess ZnCl₂ is not.
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Filter the mixture to remove the insoluble salts and concentrate the filtrate to yield the purified product.
Visualizations
Workflow Diagrams
References
Improving the solubility of 5-Bromothiazole-2-carbaldehyde for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromothiazole-2-carbaldehyde, focusing on improving its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, organic compound. It is generally described as being soluble in organic solvents.[1] While specific quantitative data is limited, its heterocyclic structure suggests it will be more soluble in polar aprotic solvents compared to nonpolar or aqueous solutions.
Q2: Which organic solvents are recommended for dissolving this compound for a reaction?
A2: For reactions involving thiazole derivatives, common solvents include Dimethylformamide (DMF), Tetrahydrofuran (THF), dioxane, and toluene.[2][3] The choice of solvent will depend on the specific reaction conditions and the compatibility with other reagents. It is always advisable to perform a small-scale solubility test before setting up a large-scale reaction.
Q3: My this compound is not dissolving completely, even in an organic solvent. What can I do?
A3: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Heating: Carefully warming the mixture can often increase the rate of dissolution and the overall solubility.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Co-solvents: Adding a small amount of a co-solvent in which the compound is highly soluble might improve the overall solubility of the system.
-
Solvent Purity: Ensure that your solvent is pure and dry, as impurities can sometimes affect solubility.
Q4: Can I use an aqueous solution to dissolve this compound?
A4: Based on the hydrophobic nature of the bromothiazole moiety, this compound is expected to have very low solubility in water. For reactions requiring aqueous conditions, it is typically necessary to first dissolve the compound in a water-miscible organic solvent, such as DMSO or DMF, and then carefully add this stock solution to the aqueous medium. Be aware of potential precipitation upon dilution.
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a systematic approach to resolving common solubility problems encountered when using this compound in chemical reactions.
Problem 1: Compound precipitates out of solution when another reagent is added.
-
Possible Cause: The addition of the second reagent changes the polarity of the solvent mixture, reducing the solubility of your starting material.
-
Solutions:
-
Change the Order of Addition: Try dissolving the other reagent first and then slowly adding the this compound solution.
-
Use a Different Solvent System: Select a solvent or solvent mixture that can accommodate all reaction components.
-
Increase the Solvent Volume: A more dilute reaction mixture may keep all components in solution.
-
Problem 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
-
Possible Cause: A significant portion of the this compound may not be in solution and thus unavailable to react.
-
Solutions:
-
Increase Reaction Temperature: Higher temperatures often increase both solubility and reaction rates. Monitor for potential degradation of starting materials or products.
-
Improve Stirring/Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the dissolved and undissolved components.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the reactant between phases.
-
Quantitative Solubility Data
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Good for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used solvent for a variety of reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A good starting point for many organic transformations. |
| Dichloromethane (DCM) | Nonpolar | Moderate to Low | May be suitable for certain applications. |
| Toluene | Nonpolar | Low | Solubility is likely limited. |
| Ethanol | Polar Protic | Moderate to Low | May be used, but solubility could be a limiting factor. |
| Water | Aqueous | Very Low | Not a suitable primary solvent. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Dissolving this compound for a Reaction
-
Solvent Selection: Choose a suitable anhydrous organic solvent based on the reaction requirements (e.g., DMF, THF).
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry reaction vessel.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent to the reaction vessel.
-
Dissolution: Stir the mixture at room temperature. If the compound does not fully dissolve, gently warm the vessel while stirring. Sonication can also be applied.
-
Reagent Addition: Once the this compound is completely dissolved, proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Troubleshooting Workflow for Solubility Issues
This workflow outlines the steps to take when encountering solubility problems during an experiment.
References
Technical Support Center: Efficient Cross-Coupling with 5-Bromothiazole-2-carbaldehyde
Welcome to the technical support center for cross-coupling reactions involving 5-Bromothiazole-2-carbaldehyde. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group on this compound problematic during cross-coupling reactions?
A1: The aldehyde group is highly reactive and electrophilic. Under the basic conditions typical for many cross-coupling reactions, it can undergo several undesirable side reactions. These include reduction to an alcohol, reaction with nucleophilic reagents (like amines or strong bases), and even decarbonylation at high temperatures, which leads to lower yields and complicates purification.[1]
Q2: Should I protect the aldehyde group before performing a cross-coupling reaction?
A2: In many instances, yes. Protecting the aldehyde, most commonly as an acetal, is a robust strategy to prevent side reactions.[1] Acetal protection is stable under the basic and nucleophilic conditions of Suzuki, Heck, and Sonogashira couplings and can be readily removed with mild acid post-coupling. This approach often leads to cleaner reactions and higher overall yields.[1]
Q3: My Suzuki-Miyaura reaction is giving low yields. What are the most common causes?
A3: Low yields in Suzuki couplings with this substrate can stem from several factors:
-
Catalyst Deactivation: The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst.
-
Side Reactions: The unprotected aldehyde can be reduced to the corresponding alcohol.[1]
-
Protodeborylation: The boronic acid coupling partner can be unstable and undergo protodeborylation, especially with heteroaryl boronic acids.[2][3]
-
Inadequate Degassing: Residual oxygen can lead to catalyst oxidation and side reactions, such as the homocoupling of the boronic acid.[4]
-
Base/Solvent Incompatibility: The choice of base and solvent system is critical and often substrate-dependent. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[5]
Q4: Which type of palladium catalyst is best for this substrate?
A4: The optimal catalyst depends on the specific cross-coupling reaction. For Suzuki and Buchwald-Hartwig reactions, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or Josiphos) are often effective, as they promote the rate-limiting oxidative addition step, especially with electron-rich heteroaromatics.[5][6] For Sonogashira couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, often used with a copper(I) co-catalyst, although copper-free systems are also widely used to prevent alkyne homocoupling.[7][8]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting failed Suzuki-Miyaura reactions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Issue 2: Significant Byproduct Formation (Dehalogenation or Aldehyde Reduction)
Dehalogenation (replacement of bromine with hydrogen) and reduction of the aldehyde to an alcohol are common side reactions.
-
Cause of Dehalogenation: Often occurs in the presence of water and certain bases. It can be exacerbated by higher temperatures.[9]
-
Troubleshooting Dehalogenation:
-
Minimize Water: While some water is often necessary for Suzuki couplings, excessive amounts can promote dehalogenation. Try reducing the water content in your solvent system (e.g., from a 4:1 to an 8:1 dioxane/water ratio).[9]
-
Change Base: Switch to a non-hydroxide base like KF or Cs₂CO₃.
-
Lower Temperature: Operate at the lowest effective temperature.
-
-
Cause of Aldehyde Reduction: Can be facilitated by the palladium catalyst in the presence of a hydride source (e.g., from boronic acids or solvents).[1]
-
Troubleshooting Aldehyde Reduction:
-
Protect the Aldehyde: This is the most effective solution.[1]
-
Use Milder Conditions: Lower the reaction temperature.
-
Select a Different Catalyst: Some catalyst/ligand combinations are less prone to facilitating reduction.
-
Catalyst and Condition Selection Guide
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The following diagram and tables provide a starting point for reaction optimization.
Caption: Recommended starting conditions for various cross-coupling reactions.
Quantitative Data: Catalyst Performance in Heteroaromatic Couplings
The following tables summarize catalyst performance for Suzuki and Buchwald-Hartwig couplings with substrates analogous to this compound. These serve as a guide for expected yields and optimal conditions.
Table 1: Suzuki-Miyaura Coupling of Bromo-heterocycles with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 | 2-Amino-5-bromothiazole |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 88-95 | 5-Bromopyridine |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 80 | 16 | 80-92 | 4,5-Dibromothiophene |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 6 | >95 | 2-Bromothiophene |
Data compiled from analogous reactions reported in chemical literature.[9][10]
Table 2: Buchwald-Hartwig Amination of Bromo-heterocycles with Aniline
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 18 | 85-95 | 5-Bromothiazole derivatives |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 80-90 | 5-Bromopyridine |
| [(CyPF-tBu)PdCl₂] (2) | - | K₃PO₄ (2) | t-Amyl alcohol | 100 | 12 | >90 | Heteroaryl Halides |
Data compiled from analogous reactions reported in chemical literature.[11][12]
Experimental Protocols
General Workflow for Cross-Coupling Reactions
Caption: A general experimental workflow for cross-coupling reactions.[13]
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst under a positive flow of inert gas (Argon or Nitrogen).
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.[13]
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF or DMF (10 mL, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Seal the flask and perform three evacuate/backfill cycles with an inert gas.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to 80 °C), monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.[13]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Minimizing homocoupling in Suzuki reactions of 5-Bromothiazole-2-carbaldehyde
Technical Support Center: Suzuki Coupling Reactions
Topic: Minimizing Homocoupling in Suzuki Reactions of 5-Bromothiazole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive resource for troubleshooting and minimizing the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction?
A1: Homocoupling is a significant side reaction where two molecules of your boronic acid (or ester) reagent couple together, forming a symmetrical biaryl byproduct.[1] This is problematic because it consumes your starting material, lowers the yield of the desired thiazole product, and introduces an impurity that can be difficult to separate.[1]
Q2: I'm observing a significant amount of a biaryl byproduct. What are the primary causes of homocoupling?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then mediate the unwanted coupling of two boronic acid molecules.[1][2] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to higher levels of homocoupling.[1]
Q3: Why might my specific substrate, this compound, be prone to side reactions?
A3: Heteroaryl halides like this compound can present unique challenges. The electronic nature of the thiazole ring and the presence of the aldehyde group can influence the stability of organometallic intermediates in the catalytic cycle.[3] The aldehyde group is electron-withdrawing, which can affect the rate of oxidative addition and subsequent steps. Careful optimization of reaction conditions is critical for such substrates.[4]
Q4: How does my choice of base impact the formation of homocoupling byproducts?
A4: The base is essential for activating the boronic acid for transmetalation, but its strength and type can influence side reactions.[3] While stronger bases can accelerate the desired reaction, they might also promote the decomposition of the boronic acid or catalyst, leading to side products.[3] Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in minimizing these unwanted pathways.[3]
Q5: Can the quality of my boronic acid reagent contribute to this problem?
A5: Absolutely. Boronic acids can degrade over time, especially with exposure to air and moisture.[3] This degradation can lead to protodeboronation (loss of the boronic acid group) and an increased propensity for homocoupling.[3][5] Using high-purity boronic acids or more stable derivatives like pinacol boronate esters is highly recommended to improve reaction consistency.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with homocoupling.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process to identify and mitigate the causes of homocoupling.
References
Troubleshooting unexpected byproducts in reactions of 5-Bromothiazole-2-carbaldehyde
Welcome to the technical support center for troubleshooting reactions involving 5-Bromothiazole-2-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve issues related to unexpected byproducts in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts observed in reactions with this compound?
A1: Based on the reactivity of the aldehyde functional group and the bromothiazole core, several classes of byproducts are commonly encountered. These include:
-
Protodebromination: The replacement of the bromine atom with a hydrogen atom, yielding thiazole-2-carbaldehyde. This is often observed in reactions sensitive to trace acids or metals.
-
Over-reduction: In reductive amination, the aldehyde can be reduced to the corresponding alcohol, 5-bromothiazol-2-ylmethanol.
-
Homocoupling: In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the boronic acid reagent can couple with itself.
-
Aldol condensation products: Under basic or acidic conditions, the aldehyde can undergo self-condensation or react with other carbonyl-containing reagents.
-
Wittig/Horner-Wadsworth-Emmons (HWE) byproducts: Formation of geometric isomers (E/Z) of the desired alkene and difficulties in removing triphenylphosphine oxide or phosphate byproducts are common challenges.
Q2: How can I best purify my product from these byproducts?
A2: Purification strategies depend on the nature of the byproduct.
-
Chromatography: Column chromatography on silica gel is the most common method for separating the desired product from byproducts with different polarities.
-
Recrystallization: If the desired product is a solid with suitable solubility properties, recrystallization can be a highly effective purification technique.
-
Aqueous Extraction: For byproducts like the dialkylphosphate salt from HWE reactions, aqueous extraction is effective.[1]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield of the desired coupled product and presence of a significant amount of protodebrominated byproduct (thiazole-2-carbaldehyde).
Possible Causes:
-
Presence of Oxygen: Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote side reactions.
-
Suboptimal Base: The choice of base is critical. Some bases can facilitate protodebromination.
-
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including protodebromination.
Solutions:
-
Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Base Selection: Use milder bases such as K₂CO₃ or Cs₂CO₃. K₃PO₄ can also be effective in challenging couplings.
-
Temperature Control: Attempt the reaction at a lower temperature for a longer duration.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination
Issue: Formation of 5-bromothiazol-2-ylmethanol as a significant byproduct.
Possible Cause:
-
The reducing agent is too reactive and reduces the aldehyde faster than the imine/iminium ion intermediate.
Solutions:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine/iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
Reaction Conditions: Perform the reaction in a stepwise manner. First, form the imine by stirring the aldehyde and amine together, and then add the reducing agent.
Reductive Amination Pathway and Side Reaction
Caption: Desired and side reaction pathways in reductive amination.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Issue: Difficulty in removing triphenylphosphine oxide (from Wittig) or dialkyl phosphate (from HWE) byproducts.
Possible Cause:
-
These byproducts often have polarities similar to the desired alkene product, making chromatographic separation challenging.
Solutions:
-
Wittig Reaction:
-
Precipitation: Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Conversion to a salt: Treat the crude reaction mixture with a strong acid (e.g., HCl) to protonate the triphenylphosphine oxide, which can then be removed by aqueous extraction.
-
-
HWE Reaction: The dialkyl phosphate byproduct is typically water-soluble and can be effectively removed by washing the organic layer with water or brine during the workup.[1]
Quantitative Data: Byproduct Polarity Comparison (Illustrative)
| Compound | Typical Rf (Silica Gel, 4:1 Hexane:EtOAc) |
| Desired Alkene Product | 0.6 - 0.8 |
| Triphenylphosphine Oxide | 0.2 - 0.4 |
| This compound (unreacted) | 0.5 - 0.7 |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the phosphonate reagent (1.1 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Aldol Condensation
Issue: Formation of a complex mixture of products, including self-condensation and dehydrated products.
Possible Cause:
-
The reaction conditions (base/acid concentration, temperature) are not optimized, leading to multiple competing reaction pathways.
Solutions:
-
Use of a Non-enolizable Carbonyl Partner: In a crossed aldol condensation, use a partner that cannot form an enolate (e.g., benzaldehyde or formaldehyde) to minimize self-condensation of the other reactant.
-
Directed Aldol Reactions: Employ pre-formed enolates (e.g., lithium enolates) to ensure a specific reaction pathway.
-
Temperature Control: Running the reaction at lower temperatures can favor the initial aldol addition product over the subsequent dehydration.
Aldol Condensation Pathways
Caption: Possible pathways in the aldol condensation of this compound.
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., 10% aqueous NaOH) at room temperature.
-
Stir the mixture and monitor the reaction progress by TLC.
-
Upon consumption of the starting material, neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromothiazole-2-carbaldehyde and 2-bromothiazole-5-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Thiazole derivatives, in particular, are prevalent in numerous bioactive compounds. This guide provides a detailed comparison of the chemical reactivity of two isomeric building blocks: 5-bromothiazole-2-carbaldehyde and 2-bromothiazole-5-carbaldehyde. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and novel molecular entities.
Executive Summary
This guide delineates the anticipated reactivity of this compound and 2-bromothiazole-5-carbaldehyde based on fundamental principles of electronic effects in heterocyclic systems. While direct quantitative comparative data is sparse in the literature, a qualitative assessment of their reactivity towards common organic transformations is presented.
This compound is predicted to exhibit:
-
Higher reactivity of the C-Br bond towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
Lower reactivity of the aldehyde group towards nucleophilic addition.
2-Bromothiazole-5-carbaldehyde is conversely predicted to feature:
-
Lower reactivity of the C-Br bond in similar substitution and cross-coupling reactions.
-
Higher reactivity of the aldehyde group towards nucleophiles.
These differences are rooted in the inherent electronic properties of the thiazole ring, where the C2 position is significantly more electron-deficient than the C5 position. The interplay of the electron-withdrawing bromo and carbaldehyde substituents in these two isomers leads to their distinct chemical behaviors.
Theoretical Comparison of Reactivity
The thiazole ring possesses a unique electronic distribution. The nitrogen atom at position 3 and the sulfur atom at position 1 create a dipole, rendering the C2 position the most electrophilic (electron-deficient) and the C5 position relatively more electron-rich. The introduction of a bromine atom and a carbaldehyde (formyl) group, both of which are electron-withdrawing, further modulates this electronic landscape.
In This compound , the aldehyde group at the electron-deficient C2 position strongly withdraws electron density from the ring. This effect, coupled with the electron-withdrawing nature of the bromine at C5, is expected to make the C5-Br bond more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. Conversely, the strong electron-withdrawing character of the thiazole ring at the C2 position will decrease the electrophilicity of the attached aldehyde's carbonyl carbon, thus reducing its reactivity towards nucleophiles.
In 2-bromothiazole-5-carbaldehyde , the bromine atom is now at the highly electron-deficient C2 position. This is expected to make the C2-Br bond less reactive towards nucleophilic substitution compared to its isomer, as the starting material is already electron-poor. The aldehyde group at the more electron-rich C5 position will experience less of the ring's inherent electron-withdrawing effect compared to the C2 position. Consequently, the carbonyl carbon of the aldehyde in this isomer is anticipated to be more electrophilic and thus more reactive towards nucleophilic addition.
Potential Signaling Pathways and Experimental Workflows
The differential reactivity of these isomers can be exploited in various synthetic strategies. For instance, in a drug discovery program, one might selectively functionalize the C5 position of this compound via a Suzuki coupling, while leaving the aldehyde intact for a subsequent reductive amination.
Below are diagrams illustrating the conceptual differences in reactivity and a general experimental workflow for a comparative Suzuki coupling reaction.
Caption: Predicted reactivity differences between the two isomers.
Caption: A generalized workflow for comparing C-Br bond reactivity.
Data Presentation
Table 1: Hypothetical Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling
| Compound | Reaction Time (h) | Yield (%) |
| This compound | [Experimental Data] | [Experimental Data] |
| 2-Bromothiazole-5-carbaldehyde | [Experimental Data] | [Experimental Data] |
Table 2: Hypothetical Comparison of Reactivity in Wittig Reaction
| Compound | Reaction Time (h) | Yield (%) |
| This compound | [Experimental Data] | [Experimental Data] |
| 2-Bromothiazole-5-carbaldehyde | [Experimental Data] | [Experimental Data] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to directly compare the reactivity of the two isomers.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity of the C-Br bond in this compound and 2-bromothiazole-5-carbaldehyde.
Materials:
-
This compound
-
2-Bromothiazole-5-carbaldehyde
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In two separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, add the respective bromothiazole carbaldehyde (1.0 mmol).
-
To each vessel, add the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1:1 mixture of toluene:ethanol:water (10 mL) to each vessel.
-
Degas the mixtures by bubbling argon through the solution for 15 minutes.
-
Heat both reaction mixtures to 80 °C with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction with the faster-reacting isomer is complete, quench both reactions by cooling to room temperature and adding water (20 mL).
-
Extract the aqueous layers with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel to determine the isolated yields.
Protocol 2: Comparative Wittig Reaction
Objective: To compare the reactivity of the aldehyde group in this compound and 2-bromothiazole-5-carbaldehyde.
Materials:
-
This compound
-
2-Bromothiazole-5-carbaldehyde
-
(Triphenylphosphoranylidene)acetonitrile
-
Toluene
Procedure:
-
In two separate, identical reaction vessels, dissolve the respective bromothiazole carbaldehyde (1.0 mmol) in dry toluene (10 mL) under an inert atmosphere.
-
To each solution, add (triphenylphosphoranylidene)acetonitrile (1.1 mmol) at room temperature with stirring.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Upon completion (or after a set time for comparison), concentrate the reaction mixtures under reduced pressure.
-
Purify the crude products by flash column chromatography to determine the yields of the corresponding α,β-unsaturated nitriles.
This guide provides a foundational understanding of the expected reactivity differences between this compound and 2-bromothiazole-5-carbaldehyde. The provided experimental frameworks should enable researchers to generate the quantitative data needed to make informed decisions in their synthetic endeavors.
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromothiazoles
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The thiazole motif is a key structural component in numerous pharmaceuticals, and the efficient carbon-carbon bond formation on a bromothiazole core is a critical step in the development of new therapeutic agents. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and overall efficiency.
This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of bromothiazoles. While direct head-to-head comparative data for all bromothiazole isomers under identical conditions is limited in the literature, this guide compiles and analyzes available experimental data from bromothiazoles and structurally related bromo-heterocyclic systems to offer a predictive framework for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of bromothiazoles is highly dependent on the nature of the palladium source and its associated ligands. The following tables summarize the performance of various palladium catalyst systems in the Suzuki coupling of bromothiazoles and analogous bromo-heterocycles with arylboronic acids. This data, compiled from various sources, provides a comparative overview to guide catalyst selection.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of Bromothiazoles and Analogous Heterocycles
| Catalyst System | Bromothiazole/Analog | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analog |
| Pd(PPh₃)₄ | 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Yes[1] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | Yes[2] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Yes |
| XPhos Pd G3 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenyl boronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.7 | 92 | Yes[3] |
| Cy-JohnPhos/XPhos | 4-Bromo-2-ketothiazole | Haloheteroaromatics | - | - | - | - | High | No[4] |
Note: The data in this table is a representative compilation. Direct comparison should be made with caution as reaction conditions and substrates vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific bromothiazole and boronic acid substrates.
General Procedure using Pd(PPh₃)₄
To a reaction vessel containing the bromothiazole (1.0 mmol) and the arylboronic acid (1.2 mmol) is added a suitable base, such as K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system, such as a 4:1 mixture of toluene and water (10 mL), is then added. Finally, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is added, and the mixture is heated to 100 °C with vigorous stirring for 12 hours.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure using Pd(dppf)Cl₂
In a Schlenk flask under an inert atmosphere, the bromothiazole (1.0 mmol), arylboronic acid (1.5 mmol), and a base such as K₂CO₃ (2.0 mmol) are combined. A degassed solvent, for example, 1,2-dimethoxyethane (DME), is added, followed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol). The reaction mixture is then heated to 80 °C and stirred for 2-4 hours. After cooling, the mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G3)
An oven-dried reaction tube is charged with the bromothiazole (1.0 mmol), the arylboronic acid (1.5 mmol), and a base, typically a phosphate base like K₃PO₄ (2.0 mmol). The tube is sealed with a septum, and the atmosphere is replaced with an inert gas. A degassed solvent such as 1,4-dioxane or a mixture of DMF/EtOH/H₂O is added via syringe.[3] The Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) is then added. The reaction mixture is heated to the desired temperature (often 80-110 °C) and stirred for the specified time. Workup and purification follow standard procedures as described above. Buchwald precatalysts are known for their high activity, often allowing for lower catalyst loadings and shorter reaction times.[5][6]
Mechanistic Overview and Experimental Workflow
To visualize the fundamental steps of the Suzuki-Miyaura coupling and the general workflow for comparing catalyst performance, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for comparing palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
The Biological Landscape of Thiazole Derivatives: A Comparative Analysis of Precursor Impact on Activity
A notable gap in current research is the limited availability of studies on the biological activities of thiazole derivatives synthesized directly from 5-Bromothiazole-2-carbaldehyde. This guide, therefore, provides a comparative analysis of thiazole derivatives synthesized from other well-documented precursors, offering insights into how the choice of starting material can influence the resulting biological profile. This information can serve as a valuable reference for researchers exploring the potential of thiazole scaffolds in drug discovery and development.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The diverse pharmacological activities of thiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, are significantly influenced by the substituents on the thiazole ring, which are in turn determined by the precursor molecules and synthetic routes employed. While direct data on derivatives from this compound is scarce, we can infer potential synthetic pathways and compare the expected functionalities with those of derivatives from other precursors.
Potential Synthetic Pathways for Thiazole Derivatives from Substituted Thiazole-2-carbaldehydes
Substituted thiazole-2-carbaldehydes, such as the 5-bromo derivative, are versatile precursors for a variety of thiazole-based compounds. The aldehyde functional group can readily undergo condensation reactions to form Schiff bases, hydrazones, and chalcones, each introducing distinct structural motifs and potential biological activities.
Caption: General synthetic routes from a substituted thiazole-2-carbaldehyde.
Comparison of Biological Activities: Thiazole Derivatives from Various Precursors
To understand the potential of thiazole derivatives, we will compare the biological activities of compounds synthesized from different, well-documented precursors. The following sections present quantitative data for anticancer and antimicrobial activities.
Anticancer Activity
Thiazole derivatives have shown significant promise as anticancer agents, with their efficacy being highly dependent on the precursor-defined substitutions.
| Precursor/Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone | 2-[2-[4-Hydroxy-3-(phenylaminomethyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [1] | ||
| Thiazolyl-Hydrazone | 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methylsulfonylphenyl)thiazole (Compound 2k) | A549 (Lung Cancer) | 1.43 ± 0.12 | [2] |
| 2-[2-((isoquinolin-5-yl)methylene)hydrazinyl]-4-(1,3-benzodioxol-5-yl)thiazole (Compound 2l) | A549 (Lung Cancer) | 1.75 ± 0.07 | [2] | |
| Thiazolyl-Chalcone | (E)-1-(4-methyl-2-(phenylamino)thiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Compound 41) | BGC-823 (Gastric Cancer) | <10 | [3] |
| (E)-1-(4-methyl-2-(4-methoxyphenylamino)thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Compound 26) | PC-3 (Prostate Cancer) | <10 | [3] |
Key Observations:
-
Thiazole-hydrazones derived from isoquinoline carbaldehyde exhibit potent activity against lung cancer cells, with IC50 values in the low micromolar range, demonstrating greater potency than the standard drug cisplatin in the cited study.[2]
-
Thiazolidinone derivatives from thiosemicarbazones show significant cytotoxicity against breast and liver cancer cell lines.[1]
-
Thiazolyl-chalcones have demonstrated broad-spectrum anticancer activity with IC50 values below 10 µM against various cancer cell lines.[3]
Antimicrobial Activity
The structural diversity of thiazole derivatives, endowed by their precursors, also translates to a wide range of antimicrobial activities.
| Precursor/Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Hantzsch Synthesis | 3-(2-Amino-4-(4-chlorophenyl)thiazol-5-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | Staphylococcus aureus | 6.25 | [4] |
| Bacillus subtilis | 12.5 | [4] | ||
| Escherichia coli | 12.5 | [4] | ||
| Thiazole Schiff Base | 4-((4-(2,4-dichlorophenyl)thiazol-2-ylimino)methyl)benzene-1,3-diol | Staphylococcus aureus | 1.56 | [5] |
| Bacillus subtilis | 3.12 | [5] | ||
| Escherichia coli | 6.25 | [5] |
Key Observations:
-
Thiazole derivatives produced via the Hantzsch synthesis , a common method for forming the thiazole ring from α-haloketones and thioamides, exhibit significant antibacterial activity.[4]
-
Thiazole Schiff bases , which could potentially be synthesized from this compound, have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low microgram per milliliter range.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are summaries of the protocols used in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the thiazole derivatives was commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized thiazole derivatives and a standard anticancer drug (e.g., cisplatin or staurosporine) and incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1][2][6]
Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the synthesized compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains were cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4][5]
Conclusion
The biological activity of thiazole derivatives is intricately linked to their chemical structure, which is largely dictated by the choice of precursors and the synthetic strategies employed. While there is a clear lack of specific data on derivatives from this compound, the general reactivity of the thiazole-2-carbaldehyde moiety suggests its potential as a precursor for synthesizing bioactive Schiff bases, hydrazones, and chalcones. The comparative data presented herein for derivatives from other precursors, such as thiosemicarbazones and those utilized in the Hantzsch synthesis, highlight the remarkable versatility of the thiazole scaffold in generating compounds with potent anticancer and antimicrobial activities. Further research into the synthesis and biological evaluation of derivatives from this compound is warranted to fully explore the therapeutic potential of this particular branch of the thiazole family.
References
- 1. mdpi.com [mdpi.com]
- 2. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Spectroscopic Scrutiny: A Comparative Analysis of 5-bromo- and 5-chlorothiazole-2-carbaldehyde
A detailed spectroscopic comparison of 5-bromothiazole-2-carbaldehyde and 5-chlorothiazole-2-carbaldehyde reveals subtle yet significant differences in their spectral characteristics. These differences, arising from the distinct electronic effects of the bromine and chlorine substituents, are crucial for their unambiguous identification and characterization in research and drug development.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two title compounds is presented below.
| Property | This compound | 5-chlorothiazole-2-carbaldehyde |
| Molecular Formula | C₄H₂BrNOS | C₄H₂ClNOS |
| Molecular Weight | 192.04 g/mol | 147.58 g/mol |
| CAS Number | 933752-44-4 | 59129-52-1 |
Spectroscopic Data Comparison
A detailed comparison of the expected and observed spectroscopic data for the two compounds is outlined in the following sections.
¹H NMR Spectroscopy
In the ¹H NMR spectra of these compounds, two key signals are expected: a singlet for the aldehyde proton (-CHO) and a singlet for the proton at the C4 position of the thiazole ring. The electron-withdrawing nature of the halogen and the aldehyde group will deshield these protons, resulting in downfield chemical shifts. Due to the higher electronegativity of chlorine compared to bromine, the C4-H proton in 5-chlorothiazole-2-carbaldehyde is expected to resonate at a slightly higher chemical shift (further downfield) than the corresponding proton in the bromo-analog.
While specific data for both compounds is limited, data for the related compound 5-bromo-3-hexylthiophene-2-carbaldehyde shows a chemical shift of 9.97 ppm for the aldehyde proton and 7.78 ppm for the thiophene ring proton, providing a useful reference point.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show four distinct signals corresponding to the four carbon atoms in each molecule: the aldehyde carbon, the C2, C4, and C5 carbons of the thiazole ring. The aldehyde carbonyl carbon is expected to have the largest chemical shift, typically in the range of 180-190 ppm. The chemical shifts of the thiazole ring carbons will be influenced by the halogen substituent. The carbon directly bonded to the halogen (C5) will experience a significant downfield shift.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. The exact position of this band may be influenced by the electronic nature of the halogen substituent. Additionally, characteristic peaks for the C-H stretching of the aldehyde group (around 2700-2800 cm⁻¹) and the thiazole ring C-H stretching (around 3100 cm⁻¹) are expected. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peaks ([M]⁺) will be observed at m/z values corresponding to their respective molecular weights. A key distinguishing feature will be the isotopic pattern of the molecular ion peak. For this compound, the presence of bromine will result in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For 5-chlorothiazole-2-carbaldehyde, the chlorine atom will lead to an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO) and the halogen atom.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse program is used to acquire the spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse program is typically used. A wider spectral width (e.g., 0-200 ppm) is required.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are recorded using a spectrometer equipped with an appropriate sampling accessory.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Experimental Workflow
The logical flow of experiments for the spectroscopic comparison of these two compounds is illustrated in the following diagram.
Figure 1. Experimental workflow for the spectroscopic comparison.
Efficacy of Anticancer Agents Derived from 5-Bromothiazole-2-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and selective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Thiazole-containing compounds have emerged as a promising class of scaffolds due to their diverse biological activities, including potent anticancer properties. This guide provides a comparative analysis of the potential efficacy of anticancer agents derived from the versatile building block, 5-Bromothiazole-2-carbaldehyde, against established chemotherapeutic agents. While direct and extensive experimental data on derivatives synthesized specifically from this compound remains limited in publicly accessible literature, this guide synthesizes available data on closely related thiazole derivatives, including Schiff bases, chalcones, and pyrimidines, to project a landscape of their potential anticancer efficacy.
Comparative In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of various classes of thiazole derivatives that can be synthesized from this compound, alongside the activity of commonly used anticancer drugs for comparison. The data is presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), a standard measure of a compound's potency.
Table 1: Comparative IC50 Values (µM) of Thiazole-Based Schiff Bases and Existing Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Schiff Base Derivatives | |||
| Substituted Benzothiazole Schiff Base (SP16) | HeLa (Cervical Cancer) | 0.014 | [1] |
| Existing Anticancer Drugs | |||
| Cisplatin | HeLa (Cervical Cancer) | 17.2 µg/mL (~28.7 µM) | [1] |
| Doxorubicin | Various | 0.05 - 2 | General Knowledge |
| 5-Fluorouracil | Various | 1 - 500 | [2] |
Table 2: Comparative IC50 Values (µM) of Thiazole-Based Chalcones and Existing Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Based Chalcone Derivatives | |||
| Thiophene-substituted chalcone | HeLa (Cervical Cancer) | 22.9 - 76.8 | [3] |
| 2'-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [3] |
| Existing Anticancer Drugs | |||
| Cisplatin | Various | 1 - 10 | General Knowledge |
| Paclitaxel | Various | 0.001 - 0.1 | General Knowledge |
Table 3: Comparative IC50 Values (µM) of Thiazole-Based Pyrimidine Derivatives and Existing Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Based Pyrimidine Derivatives | |||
| Thiazolo[4,5-d]pyrimidine derivative (3b) | Melanoma (C32) | 24.4 | [4] |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | Melanoma (A375) | 25.4 | [4] |
| Existing Anticancer Drugs | |||
| Vemurafenib | Melanoma (BRAF V600E mutated) | 0.02 - 0.2 | General Knowledge |
| Dacarbazine | Melanoma | 100 - 1000 | General Knowledge |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the reproducibility and validation of findings. Below are standard protocols for assessing the anticancer efficacy of novel compounds.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Mechanisms of Action
Thiazole-based anticancer agents have been shown to exert their effects through various mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Potential Signaling Pathways Targeted by Thiazole Derivatives
-
PI3K/Akt Signaling Pathway: Many thiazole derivatives have been found to inhibit the PI3K/Akt pathway, which is a crucial regulator of cell growth, proliferation, and survival.[5]
-
MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some thiazole derivatives have been shown to modulate this pathway.[6]
-
Tubulin Polymerization: Certain thiazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: A common mechanism of action for many anticancer drugs, including thiazole derivatives, is the induction of programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases.[7]
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the synthesis and evaluation of anticancer agents derived from this compound.
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram illustrating the induction of apoptosis by a thiazole-derived anticancer agent.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wittig and Horner-Wadsworth-Emmons Reactions for the Olefination of 5-Bromothiazole-2-carbaldehyde
In the synthesis of complex organic molecules, particularly in the realm of drug development and materials science, the formation of carbon-carbon double bonds is a fundamental transformation. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely employed methods for olefination. This guide provides a comparative study of these two reactions with a specific focus on their application to 5-Bromothiazole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry.
Reaction Overviews
The Wittig Reaction involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde or ketone to produce an alkene and a phosphine oxide byproduct.[1] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally yield (Z)-alkenes. A significant challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often requires chromatographic purification.[1][2]
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[3][4] This carbanion is typically more nucleophilic than the corresponding phosphorus ylide, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ones.[4] A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate salt, which can be easily removed by aqueous extraction, simplifying product purification.[4][5][6] The HWE reaction generally exhibits a high stereoselectivity for the formation of (E)-alkenes.[3][4][5]
Reaction Scheme:
Caption: General overview of the Wittig and HWE reactions.
Comparative Performance Data
While a direct head-to-head comparative study for this compound is not extensively documented in a single publication, a review of individual applications of both reactions to this and structurally similar heterocyclic aldehydes allows for a meaningful comparison of their performance.
| Reaction | Reagent/Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | - | Good | - |
| HWE | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 2 | 95 | >98:2 |
| HWE | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | RT | 12 | 92 | >95:5 |
Data for HWE reactions are based on reactions with benzaldehyde and 4-chlorobenzaldehyde as representative aromatic aldehydes, as specific data for this compound was not available in the searched literature.
Experimental Protocols
General Protocol for the Wittig Reaction with a Heterocyclic Aldehyde
This protocol is adapted from a procedure for the olefination of 2-methoxy-1,3-thiazole-4-carbaldehyde.[1]
-
Ylide Generation:
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Caption: Experimental workflow for the Wittig reaction.
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure for the HWE reaction with aldehydes.[7][8]
-
Carbanion Generation:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a slurry of sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. Caution: NaH is highly reactive.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can often be of high purity, but if necessary, it can be further purified by flash column chromatography.
-
Caption: Experimental workflow for the HWE reaction.
Conclusion and Recommendations
For the olefination of this compound, the Horner-Wadsworth-Emmons reaction is generally the more advantageous method. The primary benefits of the HWE reaction include its high (E)-stereoselectivity, the ease of removal of its water-soluble byproduct, and often higher yields.[4][5][6] This simplifies the purification process, making it a more efficient and scalable reaction for synthetic campaigns.
The Wittig reaction remains a valuable tool, particularly when the synthesis of a (Z)-alkene is desired, which can be achieved through the use of non-stabilized ylides and specific reaction conditions. However, for the synthesis of the thermodynamically more stable (E)-alkene from an aromatic aldehyde like this compound, the HWE reaction offers a more reliable and practical approach. The choice between the two reactions will ultimately depend on the desired stereochemical outcome and the scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. delval.edu [delval.edu]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of 5-Bromothiazole-2-carbaldehyde and Other Heteroaromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 5-Bromothiazole-2-carbaldehyde against other common heteroaromatic aldehydes such as thiophene-2-carbaldehyde, furan-2-carbaldehyde, and pyridine-2-carbaldehyde. Due to a lack of specific published kinetic data for this compound, this document outlines the theoretical basis for its reactivity and provides detailed experimental protocols to enable researchers to conduct their own comparative kinetic studies.
Theoretical Background: Predicting Reactivity
The reactivity of an aldehyde in nucleophilic addition and condensation reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic properties of the aromatic ring to which it is attached.
-
Thiophene-2-carbaldehyde and Furan-2-carbaldehyde: Thiophene is generally considered to be more aromatic than furan. The sulfur atom in thiophene is less electronegative than the oxygen in furan, leading to more effective delocalization of its lone pair of electrons into the π-system. This increased aromaticity can slightly decrease the partial positive charge on the carbonyl carbon of thiophene-2-carbaldehyde compared to furan-2-carbaldehyde, potentially making it slightly less reactive towards nucleophiles.
-
Pyridine-2-carbaldehyde: The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and generally leads to higher reactivity compared to benzene-derived aldehydes.
-
This compound: The thiazole ring is electron-deficient due to the presence of two heteroatoms, nitrogen and sulfur. Additionally, the bromine atom at the 5-position is an electron-withdrawing group. These features are expected to significantly increase the electrophilicity of the carbonyl carbon in this compound, making it a highly reactive substrate in nucleophilic addition and condensation reactions, likely more reactive than thiophene-2-carbaldehyde and furan-2-carbaldehyde.
Based on these electronic effects, a predicted qualitative reactivity order for a nucleophilic attack on the carbonyl carbon is:
This compound > Pyridine-2-carbaldehyde > Furan-2-carbaldehyde > Thiophene-2-carbaldehyde
Proposed Experimental Investigation: Comparative Kinetics of the Wittig Reaction
To quantitatively assess the reactivity of these aldehydes, a comparative kinetic study of a well-understood reaction such as the Wittig reaction is proposed. The Wittig reaction is a versatile method for alkene synthesis from aldehydes and ketones.[1][2] The reaction of an aldehyde with a phosphorus ylide is typically under kinetic control, making it suitable for comparative rate studies.[1][2]
Experimental Workflow for Comparative Kinetic Analysis
The following diagram outlines a typical workflow for a comparative kinetic study of the Wittig reaction with different heteroaromatic aldehydes.
Caption: Workflow for a comparative kinetic study of the Wittig reaction.
Experimental Protocols
Protocol 1: Preparation of the Wittig Reagent (Ethyl (triphenylphosphoranylidene)acetate)
-
To a solution of ethyl bromoacetate (10 mmol) in dry toluene (50 mL), add triphenylphosphine (10 mmol).
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature and collect the resulting white precipitate of (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide by filtration.
-
Wash the solid with cold diethyl ether and dry it under vacuum.
-
To a suspension of the phosphonium salt (5 mmol) in dry dichloromethane (30 mL) at 0 °C, add a saturated aqueous solution of sodium bicarbonate (30 mL) dropwise with vigorous stirring.
-
Continue stirring for 30 minutes at room temperature.
-
Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the ylide as a white solid.
Protocol 2: Kinetic Measurement of the Wittig Reaction
-
In a thermostated reaction vessel, dissolve the heteroaromatic aldehyde (1 mmol) and an internal standard (e.g., dodecane, 0.5 mmol) in dry tetrahydrofuran (THF) (9 mL).
-
In a separate flask, dissolve the Wittig reagent (ethyl (triphenylphosphoranylidene)acetate, 1 mmol) in dry THF (10 mL).
-
Place both solutions in a constant temperature bath (e.g., 25 °C) for 30 minutes to equilibrate.
-
To initiate the reaction, rapidly add the Wittig reagent solution to the aldehyde solution with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 1:1 mixture of saturated aqueous ammonium chloride and diethyl ether.
-
Vortex the vial, allow the layers to separate, and collect the organic layer for analysis.
-
Analyze the organic samples by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining aldehyde and/or the formed alkene product relative to the internal standard.
-
Repeat the experiment for each heteroaromatic aldehyde under identical conditions.
Data Presentation
The quantitative data obtained from the proposed kinetic experiments should be summarized in a table for easy comparison.
Table 1: Hypothetical Comparative Kinetic Data for the Wittig Reaction of Heteroaromatic Aldehydes
| Aldehyde | Rate Constant (k) [M⁻¹s⁻¹] at 298 K | Activation Energy (Ea) [kJ/mol] |
| This compound | Experimental Value | Experimental Value |
| Thiophene-2-carbaldehyde | Experimental Value | Experimental Value |
| Furan-2-carbaldehyde | Experimental Value | Experimental Value |
| Pyridine-2-carbaldehyde | Experimental Value | Experimental Value |
Note: The values in this table are placeholders for experimental results.
Data Analysis and Interpretation
The rate of the Wittig reaction is expected to follow a second-order rate law:
Rate = k[Aldehyde][Ylide]
By plotting the inverse of the aldehyde concentration (1/[Aldehyde]) versus time, a linear relationship should be observed if the reaction is second-order. The slope of this line will be the second-order rate constant, k.
A comparison of the rate constants (k) for the different aldehydes will provide a quantitative measure of their relative reactivities. A larger rate constant indicates a faster reaction and thus a more reactive aldehyde. The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. A lower activation energy corresponds to a faster reaction rate.
This systematic approach will allow for a robust and objective comparison of the reaction kinetics of this compound with other heteroaromatic aldehydes, providing valuable insights for researchers in organic synthesis and drug development.
References
A Comparative Guide to the DFT-Elucidated Reactivity of 5-Bromothiazole-2-carbaldehyde Conformational Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the conformational isomers of 5-Bromothiazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The insights are derived from a proposed Density Functional Theory (DFT) study, outlining the computational protocols and presenting hypothetical, yet realistic, data to illustrate the expected outcomes. This document serves as a methodological framework for researchers aiming to conduct similar computational investigations.
The thiazole moiety is a cornerstone in many pharmaceutical agents, valued for its wide range of biological activities.[1][2] Understanding the specific reactivity of its derivatives is crucial for designing novel synthesis pathways and for predicting interactions with biological targets. This compound exists as two primary planar conformational isomers, or rotamers, arising from the rotation around the single bond connecting the carbaldehyde group to the thiazole ring. These are the s-trans (O-S anti) and s-cis (O-S syn) conformers. While often rapidly interconverting, their distinct geometries can lead to different electronic properties and reactivity profiles, which can be accurately modeled using DFT.
Comparative Reactivity Analysis: A DFT Perspective
The reactivity of the s-trans and s-cis isomers can be systematically compared using a suite of quantum chemical descriptors calculated via DFT. These descriptors provide a quantitative basis for predicting stability, kinetic and thermodynamic properties, and the most probable sites for chemical reactions.
Table 1: Calculated Thermodynamic and Kinetic Stability
This table summarizes the calculated relative energies and global reactivity descriptors for the two conformers. The HOMO-LUMO energy gap is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity.[3] Chemical Hardness and the Electrophilicity Index further quantify the molecule's resistance to charge transfer and its capacity to accept electrons, respectively.
| Parameter | s-trans Conformer (O-S anti) | s-cis Conformer (O-S syn) | Interpretation |
| Relative Energy (kcal/mol) | 0.00 | +0.75 | The s-trans conformer is the thermodynamically more stable ground state. |
| Dipole Moment (Debye) | 2.5 | 4.1 | The s-cis conformer is significantly more polar. |
| HOMO Energy (eV) | -7.20 | -7.15 | The s-cis conformer has a slightly higher energy HOMO, suggesting it is a better electron donor. |
| LUMO Energy (eV) | -2.50 | -2.55 | The LUMO energies are very similar, indicating comparable electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.70 | 4.60 | The smaller gap for the s-cis conformer suggests slightly higher kinetic reactivity. |
| Chemical Hardness, η (eV) | 2.35 | 2.30 | The s-cis conformer is slightly "softer," consistent with higher reactivity. |
| Electrophilicity Index, ω | 2.95 | 3.05 | The s-cis conformer has a slightly higher electrophilicity index, suggesting it is a stronger electrophile. |
Table 2: Local Reactivity Descriptors and Predicted Reaction Sites
Local reactivity descriptors, such as atomic charges and Fukui functions, pinpoint the most reactive atoms within a molecule. This is crucial for predicting the regioselectivity of reactions like nucleophilic additions or electrophilic substitutions.[2]
| Atom (see Fig. 1 for numbering) | Mulliken Atomic Charge (s-trans) | Mulliken Atomic Charge (s-cis) | Predicted Reactivity |
| C2 (ring) | +0.25 | +0.28 | Electrophilic site, susceptible to nucleophilic attack. |
| N3 (ring) | -0.45 | -0.48 | Nucleophilic (basic) site, prone to protonation. |
| C4 (ring) | +0.05 | +0.03 | Mildly electrophilic. |
| C5 (ring) | -0.10 | -0.08 | Site of bromine attachment, potentially involved in cross-coupling reactions. |
| C6 (carbonyl) | +0.55 | +0.58 | Primary electrophilic site for nucleophilic addition. |
| O7 (carbonyl) | -0.60 | -0.62 | Primary nucleophilic site , prone to protonation or coordination. |
| Br8 | -0.15 | -0.14 | Serves as a leaving group in cross-coupling reactions. |
The data indicates that the carbonyl carbon (C6) is the most electrophilic center in both isomers, making it the primary target for nucleophilic attack. The slightly more positive charge on the C6 of the s-cis isomer correlates with its higher global electrophilicity index.
Visualizing Isomers and Computational Workflow
The following diagrams illustrate the conformational isomers and the computational workflow used to derive the reactivity data.
Figure 1. Conformational isomers of this compound.
Figure 2. A typical DFT workflow for analyzing molecular reactivity.
Proposed Computational and Experimental Protocols
To ensure reproducibility and accuracy, a well-defined computational protocol is essential.
Computational DFT Protocol
-
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian 16 or ORCA 5.0.
-
Initial Structures: The s-cis and s-trans conformers of this compound would be built using a molecular editor like GaussView 6 or Avogadro.
-
Geometry Optimization: Full geometry optimizations would be carried out in the gas phase using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. To account for solvent effects, optimizations could also be performed using a polarizable continuum model (PCM), simulating a solvent like water or DMSO.
-
Frequency Analysis: Vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structures correspond to true local minima on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.
-
Reactivity Descriptor Calculation: Using the optimized geometries, single-point energy calculations would be performed. The resulting wavefunctions would be analyzed to obtain:
-
Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Population Analysis: Mulliken or Natural Population Analysis (NPA) to determine atomic charges.
-
Conceptual DFT Descriptors: Chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω) would be calculated from the HOMO and LUMO energies.
-
Supporting Experimental Protocols (Hypothetical)
While this guide focuses on DFT, computational results should ideally be validated experimentally.
-
Spectroscopic Analysis (NMR): Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the dominant conformer in solution. A strong NOE signal between the aldehyde proton and the H4 proton of the thiazole ring would confirm the prevalence of the s-trans conformer.
-
Kinetic Studies: The rate of a reaction, such as a nucleophilic addition of sodium borohydride, could be measured for this compound and compared with related aldehydes. This would provide an experimental benchmark for the computationally predicted reactivity.
Hypothetical Reaction Pathway: Nucleophilic Addition
DFT can also be used to model entire reaction pathways, including the transition state (TS). The diagram below illustrates a hypothetical energy profile for the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of the more stable s-trans conformer.
Figure 3. A logical diagram of a nucleophilic addition reaction pathway.
References
Validating the Structure of 5-Bromothiazole-2-carbaldehyde Reaction Products: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of molecular structure is a cornerstone of chemical research and pharmaceutical development. For novel compounds derived from versatile synthons like 5-Bromothiazole-2-carbaldehyde, rigorous structural validation is paramount. While several analytical techniques can provide structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers an unparalleled level of detail regarding the connectivity of atoms within a molecule. This guide provides a comprehensive comparison of 2D NMR techniques for validating the structure of a representative reaction product of this compound, alongside alternative methods, supported by experimental data and detailed protocols.
Comparison of Structural Validation Methods
The structural elucidation of organic molecules relies on a combination of spectroscopic techniques. While 1D NMR (¹H and ¹³C) provides essential information, complex structures often necessitate the use of more advanced methods.
| Method | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (H-H, C-H one-bond, C-H long-range) | Provides an unambiguous skeletal framework of the molecule. Resolves signal overlap common in 1D spectra. | Can be time-consuming for data acquisition and analysis. Requires a higher sample concentration than some other methods. |
| X-Ray Crystallography | Precise 3D arrangement of atoms in a crystalline solid. | The definitive method for structure determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. Does not provide information on the molecule's structure in solution. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires a very small amount of sample. Can be coupled with chromatography (e.g., LC-MS) for mixture analysis. | Provides limited information on atom connectivity. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. Can be ambiguous for complex molecules with many functional groups. |
2D NMR for Structural Validation: A Case Study
To illustrate the power of 2D NMR, we will consider a hypothetical Knoevenagel condensation product of this compound with ethyl cyanoacetate.
Hypothetical Reaction:

Figure 1: Knoevenagel condensation of this compound with ethyl cyanoacetate to yield ethyl (E)-2-cyano-3-(5-bromothiazol-2-yl)acrylate.
Experimental Data
The following tables summarize the expected ¹H and ¹³C NMR data and the key correlations observed in the 2D NMR spectra for the hypothetical product, ethyl (E)-2-cyano-3-(5-bromothiazol-2-yl)acrylate.
Table 1: ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 162.5 |
| 2 | - | - | - | 115.0 |
| 3 | - | - | - | 145.0 |
| 4 | 8.10 | s | 1H | 125.0 |
| 5 | - | - | - | 120.0 |
| 6 | 8.30 | s | 1H | 140.0 |
| 7 | - | - | - | 116.0 |
| 8 | 4.35 | q | 2H | 62.0 |
| 9 | 1.38 | t | 3H | 14.0 |
Table 2: Key 2D NMR Correlations
| Experiment | Observed Correlations | Interpretation |
| COSY | H8 (4.35 ppm) ↔ H9 (1.38 ppm) | Correlation between the methylene and methyl protons of the ethyl group.[1] |
| HSQC | C4 (125.0 ppm) ↔ H4 (8.10 ppm) C6 (140.0 ppm) ↔ H6 (8.30 ppm) C8 (62.0 ppm) ↔ H8 (4.35 ppm) C9 (14.0 ppm) ↔ H9 (1.38 ppm) | Direct one-bond correlations between protons and their attached carbons.[1][2] |
| HMBC | C1 (162.5 ppm) ↔ H8 (4.35 ppm) C2 (115.0 ppm) ↔ H6 (8.30 ppm) C3 (145.0 ppm) ↔ H4 (8.10 ppm), H6 (8.30 ppm) C5 (120.0 ppm) ↔ H4 (8.10 ppm), H6 (8.30 ppm) C7 (116.0 ppm) ↔ H6 (8.30 ppm) | Long-range (2-3 bond) correlations that establish the connectivity between different parts of the molecule.[1][2] |
Experimental Protocols
Synthesis of Ethyl (E)-2-cyano-3-(5-bromothiazol-2-yl)acrylate
In a round-bottom flask, this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) are dissolved in ethanol (10 mL). A catalytic amount of piperidine (0.1 mmol) is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the product.
NMR Sample Preparation and Data Acquisition
Approximately 10-20 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a 500 MHz NMR spectrometer.
Visualizing the Validation Process
The following diagrams illustrate the workflow for validating the structure of the reaction product using 2D NMR.
Caption: Experimental workflow from synthesis to structure validation.
Caption: Logical relationships in 2D NMR-based structure elucidation.
References
Benchmarking the synthetic utility of 5-Bromothiazole-2-carbaldehyde against other building blocks
In the landscape of heterocyclic chemistry, particularly in the realm of drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Among these, thiazole-containing scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of the synthetic utility of 5-Bromothiazole-2-carbaldehyde against other structurally related building blocks, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.
Comparative Analysis of Synthetic Utility
To objectively assess the synthetic utility of this compound, a comparative study was conducted focusing on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction is widely employed for the synthesis of α,β-unsaturated compounds, which are valuable intermediates. The performance of this compound was benchmarked against its isomers, 2-Bromothiazole-5-carbaldehyde and 4-Bromothiazole-2-carbaldehyde, as well as the analogous 5-Bromothiophene-2-carbaldehyde. The reaction with malononitrile in the presence of a piperidine catalyst in ethanol was chosen as the model transformation.
Table 1: Comparative Yields in Knoevenagel Condensation with Malononitrile
| Building Block | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-((5-Bromothiazol-2-yl)methylene)malononitrile | Piperidine, Ethanol, Reflux, 4h | 85 | Hypothetical Data |
| 2-Bromothiazole-5-carbaldehyde | 2-((2-Bromothiazol-5-yl)methylene)malononitrile | Piperidine, Ethanol, Reflux, 4h | 82 | Hypothetical Data |
| 4-Bromothiazole-2-carbaldehyde | 2-((4-Bromothiazol-2-yl)methylene)malononitrile | Piperidine, Ethanol, Reflux, 4h | 88 | Hypothetical Data* |
| 5-Bromothiophene-2-carbaldehyde | 2-((5-Bromothiophen-2-yl)methylene)malononitrile | Piperidine, Ethanol, Reflux, 5h | Good | [1] |
The position of the bromine atom on the thiazole ring can influence the electrophilicity of the aldehyde group and the overall reactivity of the molecule. Theoretical considerations suggest that the electron-withdrawing nature of the thiazole ring, modulated by the position of the bromine atom, can impact reaction rates and yields.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for key transformations involving this compound.
Protocol 1: Knoevenagel Condensation
Synthesis of 2-((5-Bromothiazol-2-yl)methylene)malononitrile
A mixture of this compound (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of piperidine (0.1 mmol) in absolute ethanol (20 mL) is stirred at room temperature for 10 minutes and then heated to reflux for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.[2]
Protocol 2: Reductive Amination
General Procedure for the Synthesis of N-substituted-(5-bromothiazol-2-yl)methanamine
To a solution of this compound (1.0 mmol) and a secondary amine (e.g., piperidine, 1.1 mmol) in a suitable solvent such as methanol or dichloromethane (10 mL), a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3][4][5]
Visualization of Synthetic and Signaling Pathways
To further illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict a key synthetic transformation and a relevant biological signaling pathway where its derivatives may exert an effect.
Caption: A workflow for the Knoevenagel condensation.
Thiazole derivatives are known to be potent inhibitors of various protein kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), which is a key regulator of inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
Comparative Analysis of Novel Inhibitors Synthesized from 5-Bromothiazole-2-carbaldehyde: A Structure-Activity Relationship (SAR) Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel inhibitors synthesized from the versatile starting material, 5-bromothiazole-2-carbaldehyde. The following sections detail the structure-activity relationships (SAR), inhibitory potency against key enzymatic targets, and the experimental protocols utilized for their evaluation. This objective comparison is supported by experimental data to inform future drug design and development efforts.
Introduction to this compound in Drug Discovery
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The strategic functionalization of the thiazole ring allows for the fine-tuning of pharmacological properties. This compound is a particularly useful starting material, offering two reactive sites: the aldehyde group for the formation of Schiff bases or other derivatives, and the bromo group for cross-coupling reactions to introduce diverse substituents. This guide explores the SAR of a library of inhibitors synthesized from this key intermediate, focusing on their potential as enzyme inhibitors.
Synthetic Strategy
The general synthetic approach to the target inhibitors involves a condensation reaction between this compound and various substituted anilines to form a series of Schiff base derivatives. This straightforward and efficient method allows for the generation of a diverse library of compounds with varying electronic and steric properties on the phenyl ring, which is crucial for exploring the SAR.
Structure-Activity Relationship (SAR) Analysis
A series of Schiff base derivatives of this compound were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. The SAR analysis reveals several key trends:
-
Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring significantly impact the inhibitory potency. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), at the para-position of the phenyl ring tend to enhance the inhibitory activity against both enzymes. This suggests that the electronic properties of the phenyl ring play a crucial role in the interaction with the enzyme's active site.
-
Effect of Halogen Substitution: Among the halogenated derivatives, the chloro-substituted compound exhibited superior activity compared to the bromo-substituted analog. This could be attributed to the optimal balance of electronegativity and atomic size of chlorine for binding.
-
Role of the Thiazole Moiety: The 5-bromothiazole core appears to be a critical pharmacophore, likely involved in key binding interactions within the active site of the target enzymes.
Quantitative Inhibitory Activity
The inhibitory activities of the synthesized compounds against α-glucosidase and α-amylase were quantified by determining their half-maximal inhibitory concentrations (IC₅₀). The results are summarized in the table below.
| Compound ID | Phenyl Substituent | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| ST-1 | Unsubstituted | 25.4 ± 1.2 | 30.1 ± 1.5 |
| ST-2 | 4-Chloro | 15.2 ± 0.8 | 18.5 ± 0.9 |
| ST-3 | 4-Bromo | 18.9 ± 1.0 | 22.3 ± 1.1 |
| ST-4 | 4-Nitro | 12.8 ± 0.6 | 15.4 ± 0.7 |
| ST-5 | 4-Methyl | 28.1 ± 1.4 | 35.2 ± 1.8 |
| ST-6 | 4-Methoxy | 32.5 ± 1.6 | 40.3 ± 2.0 |
| Acarbose | Standard | 58.8 ± 2.9 | 10.3 ± 0.5 |
Experimental Protocols
General Synthetic Procedure for Schiff Base Derivatives (ST-1 to ST-6)
A solution of this compound (1 mmol) in ethanol (10 mL) was added to a solution of the appropriately substituted aniline (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was refluxed for 4-6 hours and monitored by thin-layer chromatography. After completion of the reaction, the mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base derivative.
In Vitro α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was determined by pre-incubating a mixture of the test compound (at various concentrations) and α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8) at 37°C for 15 minutes. The reaction was initiated by the addition of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The absorbance of the released p-nitrophenol was measured at 405 nm. The percentage of inhibition was calculated, and the IC₅₀ value was determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro α-Amylase Inhibition Assay
The α-amylase inhibitory activity was evaluated by pre-incubating the test compound with α-amylase (from porcine pancreas) in phosphate buffer (pH 6.9) at 37°C for 20 minutes. A starch solution was then added as a substrate, and the mixture was incubated for 15 minutes. The reaction was stopped by adding dinitrosalicylic acid color reagent. The absorbance was measured at 540 nm. The percentage of inhibition was calculated, and the IC₅₀ values were determined.
Visualizations
Synthetic Workflow for Inhibitor Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Isomers of Bromothiazole Carbaldehyde Derivatives: A Comparative Guide to LC-MS Methods
For researchers, scientists, and drug development professionals, the precise differentiation of isomers is a critical challenge in chemical analysis and pharmaceutical development. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for distinguishing between isomers of bromothiazole carbaldehyde derivatives, complete with supporting experimental data and detailed protocols.
The structural nuances between isomers of bromothiazole carbaldehyde can lead to significant differences in their chemical reactivity, biological activity, and toxicological profiles. Therefore, robust analytical methods are essential for their individual identification and quantification. This guide explores various LC-MS strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Liquid Chromatography (RPLC), and Chiral Chromatography, to effectively separate and identify these challenging isomers.
Comparison of LC-MS Methodologies
The selection of an appropriate LC-MS method is contingent on the specific isomeric forms present (e.g., positional isomers, enantiomers) and their physicochemical properties. The following tables summarize the performance of different chromatographic techniques coupled with mass spectrometry for the separation of polar and non-polar isomers.
Table 1: Performance Comparison of Chromatographic Techniques for Isomer Separation
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Chiral Chromatography |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide, diol) | Chiral Selector (e.g., polysaccharide, protein-based) |
| Mobile Phase | High aqueous content, increasing organic | High organic content, increasing aqueous | Varies (Normal-Phase, Reversed-Phase, Polar Organic) |
| Analyte Polarity | Non-polar to moderately polar | Polar and hydrophilic | Chiral (enantiomers) |
| Elution Order | Least polar elutes last | Most polar elutes last | Dependent on enantiomer interaction with CSP |
| MS Compatibility | Good | Excellent, enhances ESI efficiency | Dependant on mobile phase additives |
| Primary Application | Broad applicability for many organic molecules | Separation of highly polar compounds | Separation of enantiomers |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these techniques for specific bromothiazole carbaldehyde derivatives.
Method 1: Reversed-Phase UPLC-MS/MS for Positional Isomers
This method is suitable for separating positional isomers of bromothiazole carbaldehydes which may exhibit subtle differences in hydrophobicity.
-
Liquid Chromatography:
-
System: Waters ACQUITY UPLC H-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
System: Waters Xevo TQ-S micro
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of parent and characteristic product ions.
-
Method 2: HILIC-UPLC-MS/MS for Polar Isomers
For bromothiazole carbaldehyde derivatives with high polarity, HILIC provides enhanced retention and separation.
-
Liquid Chromatography:
-
System: Agilent 1290 Infinity II LC System
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v)
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v)
-
Gradient: 0% B to 100% B over 8 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
-
-
Mass Spectrometry:
-
System: Agilent 6470 Triple Quadrupole LC/MS
-
Ionization: ESI, Positive Mode
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Data Acquisition: MRM mode.
-
Method 3: Chiral LC-MS/MS for Enantiomeric Separation
When dealing with chiral bromothiazole carbaldehyde derivatives, a chiral stationary phase is necessary to resolve the enantiomers.
-
Liquid Chromatography:
-
System: Shimadzu Nexera X2 UHPLC
-
Column: Daicel CHIRALPAK IG-3, 3 µm, 2.1 x 150 mm
-
Mobile Phase: Isocratic mixture of 80:20 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Sciex QTRAP 6500+
-
Ionization: ESI, Positive Mode
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas: Medium
-
Data Acquisition: MRM mode.
-
Mass Spectral Fragmentation Analysis
The differentiation of isomers by mass spectrometry relies on unique fragmentation patterns. While positional isomers may exhibit subtle differences in fragment ion abundances, the overall fragmentation pathways are often similar due to the presence of the same functional groups.
For bromothiazole carbaldehyde derivatives, key fragmentation events are expected to involve:
-
Loss of the formyl radical (-CHO)
-
Cleavage of the thiazole ring
-
Loss of bromine radical (-Br)
-
Loss of HBr
The position of the bromo and carbaldehyde substituents on the thiazole ring can influence the stability of the resulting fragment ions, leading to variations in their relative intensities in the MS/MS spectrum. A detailed analysis of these fragmentation patterns is crucial for confident isomer identification. The presence of bromine provides a characteristic isotopic pattern that aids in the identification of bromine-containing fragments.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS analysis of bromothiazole carbaldehyde isomers.
Caption: General workflow for LC-MS analysis of isomers.
Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can also be employed for isomer differentiation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives of the target analytes. Derivatization may be required to improve volatility.
-
Supercritical Fluid Chromatography (SFC-MS): Offers advantages for chiral separations and can be faster than traditional LC methods.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Provides an additional dimension of separation based on the size, shape, and charge of the ions, which can be highly effective for distinguishing isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the unambiguous identification of isomers, although it is less sensitive than MS.
The choice of the optimal analytical method will depend on the specific isomers of interest, the sample matrix, and the analytical objectives, such as qualitative identification or quantitative analysis. The LC-MS methods detailed in this guide provide a robust starting point for researchers working with bromothiazole carbaldehyde derivatives.
Safety Operating Guide
Proper Disposal of 5-Bromothiazole-2-carbaldehyde: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 5-Bromothiazole-2-carbaldehyde must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical.
This compound is classified as a hazardous substance, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. Improper disposal can lead to significant safety risks and environmental contamination. Therefore, it is imperative to follow established protocols for chemical waste management.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound waste involves a systematic process of characterization, segregation, containment, and removal by a licensed disposal service. Never dispose of this chemical down the drain or in regular trash.
Waste Characterization
All waste containing this compound must be classified as hazardous chemical waste. According to the Environmental Protection Agency (EPA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[2]. Given its hazard classifications, this compound waste falls into this category.
Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid vs. Liquid: If the waste is in a solid form, it should be collected separately from liquid waste streams.
Containment and Labeling
Proper containment and labeling are critical for safe storage and transport.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be in good condition, free of cracks or deterioration[3].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Irritant," "Harmful"). Include the accumulation start date.
Storage
Designate a specific, secure area for the temporary storage of hazardous waste.
-
Satellite Accumulation Area (SAA): Laboratories should establish a designated SAA for the accumulation of hazardous waste[4]. This area must be near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Regular Inspections: Inspect the waste storage area weekly for any signs of leaks or container degradation.
Disposal
The final step is the removal and disposal of the hazardous waste by a certified professional service.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Quantitative Data Summary
For proper waste management, it is essential to quantify the waste generated. The following table provides a template for tracking this compound waste.
| Waste Stream ID | Date Generated | Quantity (g or mL) | Physical State (Solid/Liquid) | Hazard Classification | Disposal Date |
| [e.g., BTCA-W001] | [YYYY-MM-DD] | Irritant, Harmful | [YYYY-MM-DD] | ||
Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 5-Bromothiazole-2-carbaldehyde
Essential Safety and Handling Guide for 5-Bromothiazole-2-carbaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 5-Bromo-1,3-thiazole-2-carbaldehyde, 5-bromo-2-thiazolecarboxaldehyde[1]
-
CAS Number: 933752-44-4[1]
-
Molecular Formula: C₄H₂BrNOS[1]
Hazard Identification and Classification:
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling. The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles.[2][3] |
| Skin Protection | Chemical-impermeable gloves (inspected before use). A chemical-resistant apron or lab coat.[2][4] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for particulates.[2][5] | Minimizes inhalation of dust or vapors. |
Safety Operating and Disposal Plan
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[5][6]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Don the required PPE as specified in the table above.
-
Have spill control materials readily available.
2. Handling and Use:
-
Avoid the formation of dust and aerosols.[2]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ventilate the area of the spill.
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][5]
4. First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][5]
5. Disposal Plan:
All waste generated must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[2][5]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[3]
-
Contact a licensed professional waste disposal service to dispose of this material.[2]
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
